Delavirdine Mesylate

Catalog No.
S525592
CAS No.
147221-93-0
M.F
C23H32N6O6S2
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delavirdine Mesylate

CAS Number

147221-93-0

Product Name

Delavirdine Mesylate

IUPAC Name

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

Molecular Formula

C23H32N6O6S2

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)

InChI Key

MEPNHSOMXMALDZ-UHFFFAOYSA-N

SMILES

Array

solubility

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7

Synonyms

Delavirdine, Delavirdine Mesylate, Mesylate, Delavirdine, Rescriptor, U 90152, U 90152S, U-90152, U-90152S, U90152, U90152S

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O

The exact mass of the compound Delavirdine mesylate is 552.1825 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water: 2,942 mg/ml @ ph 1; 295 ug/ml @ ph 2; 0.81 ug/ml @ ph 7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Delavirdine mesylate BHAP discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Development History

The BHAP program was a collaborative effort between medicinal chemists, biologists, and development scientists. The initial clinical candidate was atevirdine mesylate (PNU-87201E), which paved the way for the more potent and effective second-generation candidate, delavirdine mesylate (PNU-90152T). [1] Delavirdine was approved by the FDA on April 4, 1997, but has since been discontinued. [2]

The program demonstrated a rational drug design approach, moving from a first-generation to an improved second-generation compound. Key steps in this discovery are visualized below.

architecture Start Program Start: Discovery of Novel NNRTIs Candidate1 First-Generation Candidate: Atevirdine Mesylate (PNU-87201E) Start->Candidate1 Lessons Learning & Optimization Candidate1->Lessons Candidate2 Second-Generation Candidate: This compound (PNU-90152T) Lessons->Candidate2 Outcome FDA Approval (1997) Promising agent for AIDS treatment Candidate2->Outcome

Key Pharmacological and Clinical Data

Delavirdine is a highly specific non-nucleoside inhibitor of HIV-1 reverse transcriptase. It acts as an allosteric inhibitor, binding to a hydrophobic pocket (the NNRTI-binding pocket, NNIBP) distal to the enzyme's active site, which interferes with viral DNA synthesis. [2]

The table below summarizes its core characteristics and recommended regimen.

Property Description
Generic Name Delavirdine (as mesylate salt) [1]
Pharmacological Class Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) [3]
Molecular Class Bis(HeteroAryl)Piperazine (BHAP) [1]
Brand Name Rescriptor [2]
Approved Dosage 400 mg, three times daily [3]
Mechanism of Action Allosteric inhibition of HIV-1 reverse transcriptase by binding to the NNIBP [2]

A primary challenge with NNRTIs is the rapid emergence of drug-resistant HIV-1 strains. Major resistance mutations against first-generation NNRTIs like delavirdine include K103N, Y181C, and G190A. [2] Due to this, delavirdine must not be used as monotherapy and should only be administered as part of a combination antiretroviral regimen. [2]

Pharmacokinetics and Metabolism

Delavirdine undergoes extensive metabolism primarily by the cytochrome P450 (CYP) system, with very little unchanged drug excreted in urine. [3] Its pharmacokinetics are non-linear, and it is rapidly absorbed and metabolized after oral administration. [4]

The following diagram illustrates the primary metabolic pathways identified in preclinical models.

G Delavirdine Delavirdine Desalkyl N-Desisopropyl Metabolite (Desalkyl Delavirdine) Delavirdine->Desalkyl N-Desalkylation (Primary at low dose) Cleavage Amide Bond Cleavage Product (N-isopropylpyridinepiperazine) Delavirdine->Cleavage Amide Bond Cleavage (Predominant at high dose) Hydroxylation C-6' Hydroxylation (on pyridine ring) Delavirdine->Hydroxylation Pyridine Pyridine Ring-Cleavage Products Delavirdine->Pyridine

In mice, the metabolite from amide bond cleavage (N-isopropylpyridinepiperazine) was found to cross the blood-brain barrier, with brain levels 2-3 times higher than in plasma. [4] Delavirdine itself does not significantly penetrate the central nervous system. [4]

Key Drug Interaction Profile

Delavirdine has a unique drug interaction profile among NNRTIs. Unlike others in its class, it is a potent inhibitor of the CYP3A4 isozyme. [3] This characteristic is crucial for clinical use and has therapeutic implications.

  • Contraindicated Combinations: Coadministration with potent CYP inducers (e.g., rifampin, rifabutin, phenytoin, phenobarbital, carbamazepine) should be avoided as they significantly lower delavirdine plasma concentrations. [3]
  • Absorption Considerations: The extent of delavirdine absorption is reduced when gastric pH is elevated (pH > 3). Administration of antacids or the buffered formulation of didanosine should be separated from delavirdine by at least one hour. [3]
  • Beneficial Interactions: Delavirdine's inhibition of CYP3A4 can increase the systemic exposure of co-administered HIV protease inhibitors (e.g., indinavir). This pharmacokinetic enhancement allows for simplified dosing regimens, such as removing food restrictions with indinavir, and contributes to a superior virological response. [3]

Formulation Development and Challenges

Formulation development for this compound tablets faced a significant solid-state chemistry challenge. The drug is a water-soluble salt of a very insoluble basic compound. [5]

  • The Problem: During stability studies, a slowdown in dissolution was observed. This was correlated with a solid-state chemical reaction between absorbed water, the croscarmellose sodium disintegrant, and this compound, which produced the highly insoluble delavirdine free base. [5]
  • The Solution: This issue was identified because the late-stage dissolution method was designed to be discriminating; it used a high-pH medium with surfactant, which could detect the formation of the less soluble free base. This allowed formulators to improve the product before commercialization. [5]
  • The Lesson: This case highlights the critical importance of developing a dissolution method that can identify risks related to API attributes and potential solid-form changes during stability.

Conclusion

This compound represented a significant achievement in the early era of NNRTI development. Its journey from discovery to formulation provides valuable technical lessons on:

  • The structure-based progression from a first-generation to a second-generation drug candidate.
  • The critical impact of pharmacokinetics and unique drug interaction profiles on therapeutic use.
  • The importance of robust, discriminating analytical methods in formulation development to solve complex solid-state problems.

References

PNU-90152T nonnucleoside reverse transcriptase inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Basis

Delavirdine belongs to the class of bisheteroarylpiperazines (BHAP) and inhibits HIV-1 replication by directly and non-competitively binding to a specific, hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme [1] [2]. This binding pocket is distinct from the active site used by nucleoside analogues.

  • Allosteric Inhibition: The binding of Delavirdine induces conformational changes in the RT enzyme. This alters the spatial arrangement of the catalytic site, effectively blocking the DNA polymerase function and preventing the conversion of viral RNA into proviral DNA [2].
  • High Specificity: Its action is highly specific for HIV-1 RT, as shown by its minimal effect on human cellular DNA polymerases alpha and delta, which accounts for its low cellular cytotoxicity [1].

The following diagram illustrates the mechanism of Delavirdine and the development of resistance:

G Delavirdine Delavirdine RT_Pocket Hydrophobic Pocket in HIV-1 RT Delavirdine->RT_Pocket Binds Allosterically ConformationalChange Induces Conformational Change in RT RT_Pocket->ConformationalChange Inhibition Blocks DNA Polymerase Activity ConformationalChange->Inhibition Prevents Proviral DNA Synthesis Resistance Resistance Mutations (K103N, Y181C, etc.) Resistance->RT_Pocket Alters Binding Pocket Reduces Drug Potency

Resistance Mutations and Cross-Resistance

A significant challenge with NNRTIs like Delavirdine is the emergence of viral resistance, primarily due to point mutations in the RT gene [1] [2].

  • Key Resistance Mutations: Amino acid substitutions such as K103N (lysine to asparagine at position 103) and Y181C (tyrosine to cysteine at position 181) are known to decrease Delavirdine's potency [1]. These mutations alter the shape and properties of the NNRTI-binding pocket, reducing the drug's ability to bind effectively.
  • Residual Activity and Cross-Resistance: Despite reduced potency, Delavirdine retains significant activity against these mutant RTs in vitro (IC₅₀ ~8 µM for K103N and Y181C) [1]. However, these mutations often confer cross-resistance to other first-generation NNRTIs, limiting subsequent treatment options [2].

The table below details the impact of various RT mutations on Delavirdine's antiviral activity in cell-based assays (MAGI assay) [3].

Reverse Transcriptase Mutant Reported IC₅₀ (nM)
Wild Type 88
K103N 1598
Y181C > 2000
L100I 773
K101E 537
V106A 750
V106I 22
G190A 21
Y188C 1622
K103N/Y181C > 2000

Key Experimental Evidence and Protocols

The foundational profile of Delavirdine was established through a series of rigorous in vitro experiments.

Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Delavirdine against recombinant HIV-1 RT and assess its selectivity over human DNA polymerases.
  • Methodology: The assay typically measures the incorporation of radiolabeled or fluorescently labeled nucleotides into a synthesized DNA/RNA template in the presence of varying drug concentrations. The inhibition of DNA polymerases alpha and delta is tested in parallel to establish a selectivity index [1].
Antiviral Activity in Cell Culture
  • Objective: To evaluate the efficacy of Delavirdine in blocking HIV-1 replication in human cells.
  • Cell Models: Primary peripheral blood lymphocytes (PBLs) and established cell lines like MT-4 cells.
  • Viral Strains: A panel of 25 primary HIV-1 isolates, including variants resistant to AZT, and laboratory-adapted strains like HIV-1IIIB.
  • Protocol:
    • Infect cells with HIV-1 at a specific multiplicity of infection (MOI).
    • Treat infected cultures with a range of Delavirdine concentrations.
    • Monitor viral replication by measuring:
      • Reverse transcriptase activity in culture supernatants.
      • Viral antigen expression (e.g., p24).
      • Cytopathic effects (e.g., giant cell formation or cell viability).
  • Key Finding: Delavirdine at 3 µM totally prevented the spread of HIV-1IIIB in co-cultures of infected and uninfected MT-4 cells for 24 days, outperforming the same concentration of AZT, which only delayed viral growth for 7 days [1].
Combination Therapy Study
  • Protocol: Infected cell cultures are treated with sub-optimal concentrations of both Delavirdine and AZT (e.g., 0.5 µM each).
  • Outcome: The combination totally prevented viral spread, demonstrating synergistic or additive effects and supporting the clinical use of NNRTIs in combination therapy [1].

References

In Vitro Activity of Delavirdine Mesylate Against HIV-1: A Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Delavirdine mesylate (DLV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. As an NNRTI, delavirdine exerts its antiviral effect through allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside analogs that act as chain terminators, delavirdine binds to a specific hydrophobic pocket adjacent to the RT active site, inducing conformational changes that significantly reduce the enzyme's catalytic activity. This mechanism provides a synergistic approach to antiretroviral therapy when combined with nucleoside analogs such as zidovudine (ZDV) and didanosine (ddI), targeting the viral replication process at multiple stages to suppress HIV-1 infection more effectively [1].

The following diagram illustrates the experimental workflow for characterizing delavirdine's in vitro antiviral activity and resistance profile:

G Start Start: In Vitro Assessment of Delavirdine Node1 Potency Determination (IC90 Measurement) Start->Node1 Initial Screening Node2 Resistance Profile Analysis Start->Node2 Resistance Monitoring Node3 Combination Therapy Studies Start->Node3 Synergy Assessment Node4 Metabolism and Pharmacokinetics Start->Node4 ADME Characterization Sub1 Viral Replication Assays Node1->Sub1 In Vitro Models Sub2 RT Enzyme Inhibition Node1->Sub2 Enzyme Kinetics Sub3 Genotypic Mutations Node2->Sub3 Sequencing Analysis Sub4 Phenotypic Susceptibility Node2->Sub4 IC50 Shifts Sub5 Surrogate Marker Responses Node3->Sub5 CD4/HIV RNA Sub6 Animal Model Studies Node4->Sub6 Rodent Studies End Clinical Significance Evaluation Sub1->End Data Integration Sub2->End Sub3->End Sub4->End Sub5->End Sub6->End

Figure 1: Experimental workflow for evaluating delavirdine's in vitro activity and resistance profile

Quantitative In Vitro Potency and Efficacy Data

Key Potency Metrics

Delavirdine demonstrates significant antiviral activity against HIV-1 in laboratory models, with the following quantitative profile:

Table 1: In Vitro Antiviral Activity Profile of Delavirdine

Parameter Value Experimental Context Significance
In Vitro IC₉₀ ~0.1 μM Cell culture systems Concentration inhibiting 90% of viral replication
Target Plasma Concentration ~10 μM Achieved in clinical dosing Provides ~100-fold above in vitro IC₉₀ [1]
Therapeutic Margin 100-fold Ratio of plasma concentration to IC₉₀ Substantial coverage above inhibitory threshold [1]
Clinical Pharmacokinetic Parameters

The translation of in vitro activity to clinical application requires maintaining effective drug concentrations:

Table 2: Clinically Achieved Pharmacokinetic Parameters of Delavirdine

Parameter Value (Mean ± SD) Conditions Clinical Significance
Cₘₐₓ 7.22 ± 4.0 μM Single-dose (400 mg) administration Peak concentration achieved [2]
AUC₀→∞ 22.5 ± 14 μM·h Single-dose (400 mg) administration Total drug exposure over time [2]
Metabolism Hepatic (CYP3A) Primary route Non-linear pharmacokinetics [1]

Experimental Protocols for Key Assays

Viral Replication Inhibition Assay

The standard protocol for assessing delavirdine's antiviral activity in vitro involves:

  • Cell culture system: HIV-1 infected peripheral blood mononuclear cells (PBMCs) or continuous T-cell lines
  • Viral load quantification: p24 antigen concentration, plasma virus titers, and HIV RNA levels
  • Endpoint measurements: CD4 cell counts and viral culture from PBMCs
  • Incubation conditions: Various concentrations of delavirdine to establish dose-response curves
  • Time points: Multiple measurements over study duration to monitor sustained effects [1]

This methodology allows researchers to determine the concentration-dependent inhibition of viral replication and establish critical parameters such as IC₅₀ and IC₉₀ values, which are essential for predicting clinical dosing regimens.

Resistance Development Monitoring

The emergence of resistant viral variants represents a significant challenge in antiretroviral therapy. The experimental approach for characterizing delavirdine resistance includes:

  • Phenotypic susceptibility testing: HIV-1 strains recovered from patients undergoing delavirdine therapy are cultured in the presence of increasing drug concentrations to determine shifts in IC₅₀ values
  • Genotypic mutation analysis: Viral RNA sequencing to identify specific mutations in the reverse transcriptase gene associated with reduced drug susceptibility
  • Longitudinal sampling: Virus collection at multiple time points (e.g., over 8 months) to track resistance development patterns
  • Cross-resistance profiling: Assessment of susceptibility to other NNRTIs (e.g., nevirapine) to identify class-wide resistance patterns [1]

This comprehensive approach enables researchers to monitor the evolution of resistance and identify key mutations that confer reduced susceptibility to delavirdine.

Resistance Profile and Genetic Mutations

Common Resistance Mutations

Delavirdine, like other NNRTIs, selects for specific mutations in the HIV-1 reverse transcriptase gene that reduce drug binding and efficacy:

Table 3: Primary Genotypic Mutations Associated with Delavirdine Resistance

Mutation Location Effect on Susceptibility Prevalence in Clinical Trials
K103N Reverse transcriptase Significant reduction in binding affinity Most common mutation observed
P236L Reverse transcriptase Alters enzyme conformation Less frequent, delavirdine-specific
Y181C Reverse transcriptase Reduces hydrophobic interactions Associated with cross-resistance
Resistance Development Timeline

The pattern of resistance development to delavirdine differs notably from other early NNRTIs:

  • In clinical trials, HIV-1 susceptibility to delavirdine decreased over time in a majority of subjects from whom virus could be cultured
  • Approximately 80% of subjects maintained viruses with delavirdine IC₅₀ values below 10 μM (the trough plasma concentration) throughout clinical trials
  • In approximately 20% of subjects, susceptibility to delavirdine remained unchanged during the first 8 months of combination therapy
  • This resistance development profile appears more favorable than with nevirapine or L-697,661 monotherapy, where resistance typically emerged within the first eight weeks of treatment [1]

Drug Interactions and Combination Therapy

Pharmacokinetic Interactions

The buffering agents in didanosine formulations significantly impact delavirdine absorption due to the latter's pH-dependent solubility:

Table 4: Drug Interaction Profile Between Delavirdine and Didanosine

Parameter Delavirdine Alone Concurrent Administration Staggered Administration (1h apart)
Delavirdine Cₘₐₓ 7.22 ± 4.0 μM 3.51 ± 1.9 μM (51% reduction) Similar to administration alone
Delavirdine AUC₀→∞ 22.5 ± 14 μM·h 14 ± 5.7 μM·h (38% reduction) Similar to administration alone
Didanosine Cₘₐₓ 4.65 ± 2.0 μM 3.22 ± 0.59 μM (31% reduction) Moderate improvement
Didanosine AUC₀→∞ 7.93 ± 3.9 μM·h 6.54 ± 2.3 μM·h (18% reduction) Moderate improvement

This interaction can be mitigated by administering delavirdine 1 hour before didanosine, which avoids the significant reduction in exposure observed with concurrent administration [2].

Metabolic Characteristics

Understanding delavirdine's metabolic fate is crucial for predicting drug interactions and dosing strategies:

  • Primary metabolic pathway: Hepatic metabolism primarily via cytochrome P450 3A (CYP3A) isozymes
  • Excretion routes: Following oral administration, drug-related radioactivity was recovered in feces (57-70%) and urine (25-36%), with total recoveries of 94-96%
  • Excretion kinetics: Most of the dose (>87%) was excreted within 24 hours after dosing
  • Dose dependency: Excretion of drug-related material was dose-dependent, with higher doses and multiple-dose administration resulting in an increased percentage recovered in urine [3]

The following diagram illustrates delavirdine's mechanism of action and the development of resistance:

G cluster1 Mechanism of Action cluster2 Resistance Development DLV Delavirdine (Absorption) Node1 Binds HIV-1 RT Hydrophobic Pocket DLV->Node1 Systemic Circulation Node2 Induces Conformational Change in RT Node1->Node2 Node3 Inhibits Viral DNA Synthesis Node2->Node3 Node4 Blocks Viral Replication Node3->Node4 Node5 RT Mutations (K103N, P236L) Node4->Node5 Selective Pressure Outcome1 Viral Load Suppression Node4->Outcome1 Node6 Reduced Drug Binding Affinity Node5->Node6 Node7 Decreased Viral Susceptibility Node6->Node7 Node8 Potential Treatment Failure Node7->Node8 Outcome2 Therapeutic Challenge Node8->Outcome2

Figure 2: Delavirdine's mechanism of action and resistance development pathway

Conclusion and Research Implications

This compound demonstrates potent in vitro activity against HIV-1 through its specific inhibition of reverse transcriptase. The key characteristics include achievement of plasma concentrations approximately 100-fold above the in vitro IC₉₀, a resistance profile that may develop more slowly than other early NNRTIs, and evidence of clinical synergy when combined with nucleoside analogs like zidovudine.

The clinical development of delavirdine highlighted several important considerations for antiretroviral therapy, including the significance of drug-drug interactions (particularly with buffered didanosine formulations) and the emergence of specific resistance mutations (K103N and P236L) that reduce drug susceptibility. Future applications of delavirdine in HIV-1 treatment would likely involve combination regimens with other antiretroviral classes, including nucleoside reverse transcriptase inhibitors, protease inhibitors, and potentially other non-nucleoside reverse transcriptase inhibitors with complementary resistance profiles.

References

metabolism of Delavirdine in mice and rats

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Delavirdine

The following diagram illustrates the primary metabolic pathways of Delavirdine and the key enzymes involved, integrating findings from both mouse and rat studies.

G Delavirdine Delavirdine Metabolite_1 N-desalkyl Delavirdine (Desalkyl Delavirdine) Delavirdine->Metabolite_1 N-desalkylation (CYP3A, CYP2D6) Metabolite_2 Pyridine Hydroxy Metabolites (e.g., 6'-hydroxy Delavirdine) Delavirdine->Metabolite_2 Pyridine Ring Hydroxylation (CYP3A) Metabolite_5 Amide Bond Cleavage Products Delavirdine->Metabolite_5 Amide Bond Cleavage Metabolite_3 MET-14 (Pyridine-ring opened) Metabolite_2->Metabolite_3 Pyridine Ring Cleavage Metabolite_4 Despyridinyl Delavirdine Metabolite_2->Metabolite_4 Degradation

The major metabolites identified in these studies include:

  • N-desalkyl delavirdine (Desalkyl delavirdine): The major metabolite formed via N-desalkylation [1] [2].
  • Pyridine hydroxy metabolites (e.g., 6'-hydroxy delavirdine): Formed via hydroxylation of the pyridine ring, which can subsequently undergo conjugation or further degradation [3] [2].
  • Despyridinyl delavirdine: A product of 6'-hydroxy delavirdine degradation [3].
  • MET-14: Formed via pyridine ring cleavage from 6'-hydroxy delavirdine [3].
  • Amide bond cleavage products: Includes N-isopropylpyridinepiperazine and indole carboxylic acid, which constitutes a minor pathway in rats but becomes more prominent in mice at higher doses [1] [3].

Comparative Quantitative Data

The excretion and disposition of Delavirdine and its metabolites differ between mice and rats, and are influenced by the administered dose.

Table 1: Excretion of Drug-Related Radioactivity After Oral Dosing [1] [3] [4]

Species Dose Feces Urine Total Recovery Notes
Mouse Single (10 & 250 mg/kg) 57-70% 25-36% 94-96% Most (>87%) excreted within 24 hours [1].
Rat Single (10 mg/kg) ~80% ~15% ~95% Well absorbed (>80%) at this dose [3] [4].
Rat Multiple (20 mg/kg/day) ~83% ~14% ~97% -
Rat Single (100 mg/kg) ~86% ~8% ~94% Absorption reduced to ~52% at this higher dose [3] [4].

Table 2: Key Metabolic Findings in Mice vs. Rats

Aspect Findings in Mice Findings in Rats
Primary Pathways Amide bond cleavage and N-desalkylation at low doses; amide bond cleavage predominates at high/multiple doses [1]. N-desalkylation and pyridine ring hydroxylation are primary pathways; amide bond cleavage is minor [3].
Dose Dependency Metabolism is nonlinear; formation of desalkyl delavirdine is capacity-limited or inhibitable [1]. Excretion and absorption are dose-dependent [3] [4].
Brain Penetration Parent drug does not cross BBB significantly; N-isopropylpyridinepiperazine metabolite found in brain at 2-3x plasma levels [1]. Information not specified in the provided results.
Major Circulating Component Parent drug (delavirdine) is a minor component in circulation [1]. Information not specified in the provided results.

Detailed Experimental Protocols

The foundational data on Delavirdine metabolism were generated using the following key methodologies:

  • Animal Dosing and Sample Collection: Studies used CD-1 mice and Sprague-Dawley rats. Animals received single or multiple oral doses of [¹⁴C]delavirdine mesylate, with radiolabels at the 14C-carboxamide or 2-14C-pyridine positions to track different parts of the molecule. Plasma, urine, and feces were collected over time, and tissues (including brain) were taken at sacrifice for analysis [1] [3] [4].
  • Metabolite Profiling and Identification: Profiling used High-Pressure Liquid Chromatography (HPLC) with online radiometric detection. Metabolite identification was achieved through techniques including:
    • Mass Spectrometry (MS) [1]
    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy [1]
    • Comparison with synthetically prepared reference standards [3]
  • In Vitro Metabolism Studies: Delavirdine metabolism was investigated using liver microsomes from humans, rats, dogs, and monkeys. These studies helped identify the specific cytochrome P450 enzymes involved by using:
    • cDNA-expressed enzymes (CYP2D6, CYP3A4)
    • Chemical inhibitors (e.g., quinidine)
    • Correlation analyses with marker enzyme activities (e.g., testosterone 6β-hydroxylation for CYP3A) [2]
  • Pharmacokinetic Analysis: Plasma concentrations of delavirdine and its metabolites were determined, and pharmacokinetic parameters were calculated using non-compartmental methods [1].

Key Insights for Researchers

  • Enzyme Kinetics: In vitro studies with human liver microsomes determined the apparent KM for the primary N-desalkylation pathway to be 6.8 ± 0.8 µM, with a Vmax of 0.44 ± 0.01 nmol/min/mg protein [2].
  • Clinical Translation & Interaction Potential: Delavirdine is primarily metabolized in humans by CYP3A, with a potential minor role for CYP2D6 [2] [5]. Unlike other NNRTIs, delavirdine is an inhibitor of CYP3A. This unique property increases the systemic exposure of co-administered drugs that are metabolized by CYP3A, such as protease inhibitors, which is a critical consideration for combination therapy [6] [5].

The metabolism of Delavirdine is a complex process characterized by saturation kinetics and significant interspecies differences. Understanding these pathways and their underlying mechanisms is crucial for predicting drug-drug interactions and overall pharmacokinetic behavior.

References

Experimental Protocols for Studying N-Dealkylation

Author: Smolecule Technical Support Team. Date: February 2026

The key findings on delavirdine's metabolism were primarily established using in vitro microsomal studies. The following diagram outlines a generalized workflow for such experiments:

G Start Start: Prepare Reaction Mixture Step1 1. Incubate Delavirdine with Liver Microsomes and NADPH Start->Step1 Step2 2. Terminate Reaction and Process Sample Step1->Step2 Step3 3. Analyze Metabolites via HPLC Step2->Step3 Step4 4. Identify Metabolites using MS/NMR Step3->Step4 Step5 5. Determine Enzyme Kinetics (Kₘ, Vₘₐₓ) Step4->Step5 Step6 6. Identify Involved Enzymes using Chemical Inhibitors or cDNA-Expressed CYP450s Step5->Step6

Typical in vitro workflow for studying delavirdine N-dealkylation [1] [2]

  • Typical Incubation Conditions: A standard reaction mixture includes liver microsomes (human or other species), a physiological buffer, NADPH-generating system, and the substrate delavirdine at a concentration of ~10 µM [2].
  • Metabolite Identification: After incubation, metabolites are separated and quantified using high-pressure liquid chromatography. Structural identification of metabolites like desalkyl delavirdine is achieved through mass spectrometry and nuclear magnetic resonance spectroscopy [1].
  • Enzyme Kinetics: To determine parameters like KM and Vmax, the rate of metabolite formation is measured across a range of delavirdine concentrations. Data is then fitted to the Michaelis-Menten model [2].
  • Enzyme Phenotyping: The specific cytochrome P450 enzymes responsible for metabolism are identified by correlating metabolic activity with known marker activities in a panel of human liver microsomes, using chemical inhibitors, or by directly using cDNA-expressed individual CYP enzymes [2].

Additional Metabolic Pathways and Interactions

While N-dealkylation is a primary pathway, delavirdine's metabolism is complex and involves other routes and significant drug-interaction potential.

Additional Pathway / Interaction Description Reference
Pyridine Hydroxylation Another significant metabolic pathway, also primarily catalyzed by CYP3A4. [2]
Amide Bond Cleavage A separate pathway observed in mice, leading to a brain-penetrant metabolite. [1]
Nonlinear Pharmacokinetics Metabolism becomes saturated at higher doses, shifting the predominant pathway. [1]
Inhibition of Other CYP Enzymes Delavirdine itself inhibits CYP2C9, CYP2C19, and CYP2D6, risking drug interactions. [3]
Interaction with Ritonavir Coadministration increases systemic exposure to ritonavir by 50-80%. [4]

Clinical and Research Significance

Understanding the N-dealkylation pathway is critical in a drug development and clinical context. Delavirdine's metabolism by and inhibition of key CYP enzymes creates a high potential for drug-drug interactions [2] [3]. Furthermore, its nonlinear pharmacokinetics mean that dose increases may lead to a disproportionate rise in drug exposure, which must be carefully managed [1].

References

solid phases and polymorphism of Delavirdine mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Solid Phases of Delavirdine Mesylate

Solid Phase Designation(s) Type Key Characteristics & Stability
Form I [1] - Crystalline (Anhydrate) Isolated from acetonitrile; hygroscopic and deliquesces at >60% relative humidity (RH).
Form II [1] - Crystalline (Anhydrate) Isolated from acetonitrile; hygroscopic and deliquesces at >60% RH.
Form VIII [2] [1] U-90152S [2] Polymorphic Anhydrate Non-hygroscopic [1]; obtained with high acetone-to-methanol ratios (>3:1) during crystallization [1].
Form XI [2] [1] U-90152T [2] Polymorphic Anhydrate Most thermodynamically stable form near room temperature; non-hygroscopic; good aqueous dissolution; chosen for production [1].
Form XII [1] [3] - Solvate (Methanol/Acetone) [2] Obtained from methanol solutions with low temperature (~5°C) during acetone addition [1].
Form XIII [2] - Solvate (Acetonitrile) -
Form XIV [2] - Hydrate -
Form VI [2] - Hydrate -
Form VII [2] - Solvate (Ethanol) -
Form V [3] - Amorphous Stable amorphous phase [2].

Key Experimental Methodologies

Crystallization and Solid Form Isolation

The formation of different solid phases depends heavily on solvent composition and temperature [1].

  • Objective: To produce specific, pure solid-state forms of this compound for characterization and formulation.
  • Procedure for Form XI: Crystallize from a refluxing (~65°C) methanol solution. Concentrate at reflux and slowly add acetone (with an acetone-to-methanol ratio of less than 2:1) to initiate crystallization [1].
  • Procedure for Form VIII: Crystallize from a methanol solution held at 45°C, using an acetone-to-methanol ratio exceeding 3:1 [1].
  • Procedure for Form XII: Crystallize from a methanol solution held near 5°C during the slow addition of acetone [1].

The following workflow outlines the crystallization and characterization process:

cluster_1 Crystallization Parameters cluster_2 Characterization Techniques Start Start: this compound Solution Crystallization Crystallization Step (Solvent, Temperature, Ratio) Start->Crystallization SolidFormIsolation Isolate Solid Phase Crystallization->SolidFormIsolation Solvent Solvent System (Methanol, Acetone, etc.) Crystallization->Solvent Temperature Temperature (5°C, 45°C, 65°C) Crystallization->Temperature Ratio Solvent Ratio (e.g., Acetone:Methanol) Crystallization->Ratio Characterization Solid-State Characterization SolidFormIsolation->Characterization Analysis Data Analysis & Form Identification Characterization->Analysis XRD X-ray Powder Diffraction (XRPD) Characterization->XRD IR Infrared (IR) Spectroscopy Characterization->IR ssNMR Solid-State NMR (13C CP/MAS) Characterization->ssNMR DMSG Dynamic Moisture Sorption Gravimetry Characterization->DMSG End Form Identification: Anhydrate, Hydrate, or Solvate Analysis->End

Workflow for isolating and characterizing this compound solid phases.

Characterization and Quantification of Solid Forms
  • X-ray Powder Diffraction (XRPD) and Infrared (IR) Spectroscopy: Used as primary techniques to differentiate between the various solid phases based on their unique diffraction patterns and spectral fingerprints [2] [1].
  • Factor Analysis of IR Spectra: An advanced method where IR spectral data is processed using factor analysis for the classification and quantitation of solid-state forms in research and production lots [1].
  • Solid-State NMR (13C CP/MAS): A powerful technique for both qualitative and quantitative analysis.
    • Qualitative Differentiation: The 13C CP/MAS NMR spectra of forms V, VIII, XI, and XII show distinct differences in chemical shifts and peak splitting, allowing for clear identification [3].
    • Quantitative Analysis: The intensity of resonances from specific carbons (e.g., isopropyl methyl carbons) can determine the composition of binary mixtures (e.g., Form VIII in Form XI) with an empirical detection limit of 2-3% (w/w). Accurate quantitation requires accounting for differences in NMR relaxation times (T1ρH) and cross-polarization rate constants (TCH) between the forms [4] [5].

Critical Stability and Formulation Considerations

A major stability issue is the moisture-mediated conversion of the methanesulfonate salt to the less soluble free base, which can occur in the presence of certain excipients and impact dissolution [6].

cluster_consequences Moisture High Humidity Exposure Water Water absorbed into tablet matrix Moisture->Water AcidRelease Acid (H+) released from salt form Water->AcidRelease ProtonTransfer Proton transfer to disintegrant (e.g., Croscarmellose) AcidRelease->ProtonTransfer BaseFormation Formation of Delavirdine Free Base ProtonTransfer->BaseFormation Consequences Consequences BaseFormation->Consequences LowSolubility Lower solubility of free base Consequences->LowSolubility

Pathway of moisture-mediated solid-state interaction impacting dissolution.

  • Impact on Dissolution: The free base has lower solubility than the mesylate salt. Its formation in the tablet matrix is a primary reason for a substantial decrease in dissolution extent after exposure to high humidity [6].
  • Role of Excipients: Croscarmellose sodium, a common disintegrant, contains carboxyl groups. In a humid environment, water acts as a plasticizer and reaction medium, facilitating a solid-state interaction where the acid from the drug protonates the disintegrant, driving the salt-to-base conversion [6]. This underscores the need for careful excipient selection for salts of weak bases.

References

absorption and distribution of Delavirdine mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties and Absorption Profile

Delavirdine's absorption is primarily governed by its pH-dependent solubility [1] [2]. The drug is rapidly absorbed after oral administration [3] [4]. The key factors influencing its absorption are summarized in the table below.

Parameter Characteristics & Quantitative Data
Solubility pH-dependent [1] [5] [2]
Bioavailability >60% to 85% ± 25% [3] [6]
Effect of Food Absorption unaffected by food [3]
Time to Peak (Tmax) Approximately 1 hour [4]
Major Absorption Challenge Interaction with gastric buffering agents; concurrent administration with buffered didanosine reduces delavirdine exposure in single-dose studies [5] [7]

A significant challenge for delavirdine's absorption is its interaction with medications that alter gastric pH. The buffering agents in didanosine formulations can reduce delavirdine absorption. A single-dose study showed that concurrent administration decreased delavirdine's Cmax by approximately 51% and its AUC by 38% [5] [7]. However, a multiple-dose steady-state study found that while Cmax was significantly lower when taken together, the critical AUC was not significantly different, suggesting this interaction may be less consequential in long-term therapy [1] [2].

Distribution and Protein Binding

Once absorbed, delavirdine is extensively distributed throughout the body, though it does not significantly penetrate the blood-brain barrier [8].

Parameter Findings
Protein Binding Extensive (approximately 98%), primarily to albumin [3] [4].
Volume of Distribution Not fully characterized in available literature.

| Distribution into Tissues & Fluids | Cerebrospinal Fluid (CSF): Limited penetration (about 0.4% of plasma levels) [4]. Saliva and Semen: Low levels detected (approx. 6% and 2% of plasma, respectively) [4]. Brain: Parent drug does not significantly cross BBB; its N-isopropylpyridinepiperazine metabolite is present in the brain at levels 2-3 times higher than in plasma [8]. |

Metabolism and Elimination Pathways

Delavirdine undergoes extensive hepatic metabolism and exhibits nonlinear, dose-dependent pharmacokinetics [3] [8]. The primary metabolic pathways and elimination characteristics are visualized below.

G Delavirdine Delavirdine Amide Bond Cleavage Amide Bond Cleavage Delavirdine->Amide Bond Cleavage Primary Pathway at High Doses N-Desalkylation\n(to Desalkyl Delavirdine) N-Desalkylation (to Desalkyl Delavirdine) Delavirdine->N-Desalkylation\n(to Desalkyl Delavirdine) Primary Pathway at Low Doses Pyridine Ring\nHydroxylation Pyridine Ring Hydroxylation Delavirdine->Pyridine Ring\nHydroxylation Pyridine Ring Cleavage Pyridine Ring Cleavage Delavirdine->Pyridine Ring Cleavage CYP3A CYP3A CYP3A->Delavirdine Metabolized by Metabolites Inactive Metabolites Elimination Elimination Metabolites->Elimination Excretion: 51% Urine 44% Feces Amide Bond Cleavage->Metabolites N-Desalkylation\n(to Desalkyl Delavirdine)->Metabolites Pyridine Ring\nHydroxylation->Metabolites Pyridine Ring Cleavage->Metabolites

Delavirdine is primarily metabolized by CYP3A into multiple inactive metabolites via several pathways, with excretion in both urine and feces.

The metabolism involves several pathways, with the major enzymes being Cytochrome P450 3A (CYP3A), and potentially CYP2D6 [3] [4]. Delavirdine itself is a potent inhibitor of the CYP3A enzyme, which leads to nonlinear pharmacokinetics—meaning its half-life increases with higher doses due to autoinhibition of its own metabolism [3] [4]. The mean elimination half-life at a clinical dose of 400 mg three times daily is reported to be 5.8 hours [3] [4].

Key Experimental Protocols

The data on delavirdine's absorption and distribution are derived from specific clinical and preclinical study designs. Key methodologies include:

  • Multiple-Dose Pharmacokinetic Study in HIV-Infected Patients [1] [2]:

    • Design: A randomized, open-label, crossover study in 11 HIV-infected patients stabilized on didanosine.
    • Intervention: Patients received their prescribed didanosine either concurrently with or one hour after delavirdine mesylate (400 mg every 8 hours) for 14 days per regimen.
    • Measurement: Pharmacokinetic parameters (AUC, Cmax) for both drugs were determined at baseline, day 14, and day 28.
  • Single-Dose Drug Interaction Study [5] [7]:

    • Design: A three-way crossover study in 12 HIV-infected patients.
    • Interventions: Single doses of didanosine (buffered tablet) and delavirdine were administered alone, concurrently, and with didanosine given one hour after delavirdine.
    • Measurement: Serum concentration-time profiles were analyzed to calculate AUC and Cmax.
  • Preclinical Metabolism and Disposition Study [8]:

    • Model: CD-1 mice administered single and multiple oral doses of radiolabeled this compound.
    • Measurements: Radioactivity was tracked in excreta, plasma, and tissues. Metabolites in plasma, urine, and bile were identified using mass spectrometry and NMR spectroscopy.

Important Clinical and Research Implications

  • Managing Drug-Drug Interactions: The interaction with drugs that increase gastric pH (e.g., antacids, H2-receptor antagonists) necessitates dosing separation or avoidance [4]. The interaction with didanosine appears less critical at steady state, allowing for co-administration to improve adherence [1] [2].
  • Transporter Interactions: Delavirdine is not a P-glycoprotein (Pgp) substrate but can inhibit Pgp, Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs), and may induce Pgp expression [6]. This is a vital consideration in drug combination regimens.
  • Formulation Stability: The physical stability of this compound in solid dosage forms can be affected by humidity, potentially leading to conversion to the free base and reduced dissolution [6].

References

Comprehensive Application Notes and Protocols for Delavirdine Combination Therapy with Zidovudine and Didanosine in HIV-1 Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Combination Therapy

Delavirdine mesylate (DLV) represents a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrated promising anti-HIV-1 activity when combined with nucleoside analogs zidovudine (ZDV, AZT) and didanosine (DDI). The scientific rationale for this combination approach rests on the complementary mechanisms of action across these antiretroviral classes: DLV binds directly to a hydrophobic pocket of HIV-1 reverse transcriptase (RT) causing allosteric inhibition, while ZDV and DDI act as nucleoside analogs that compete with natural substrates for incorporation into viral DNA, resulting in chain termination. This multi-targeted attack on the viral replication machinery creates a higher genetic barrier to resistance compared to monotherapy approaches, which was particularly important in the era before highly active antiretroviral therapy (HAART) became standard.

The synergistic potential of this combination was first established through rigorous in vitro studies that demonstrated statistically significant synergy when delavirdine was combined with didanosine at specific ratios (1:10 and 1:30), and further enhanced activity in three-drug combinations with zidovudine and didanosine [1]. This preclinical evidence provided the foundation for subsequent clinical trials investigating the therapeutic potential of this regimen in HIV-1 infected patients. The ACTG 261 trial represented one of the pivotal clinical investigations that compared three-drug combination of DLV+ZDV+DDI against two-drug combinations in patients with CD4 counts between 100-500 cells/mm³, establishing both the efficacy and safety profile of this approach [2] [3].

Clinical Efficacy Data Summary

Virologic and Immunologic Outcomes

Substantial improvements in key surrogate markers were observed in patients receiving the triple-drug combination according to data from the ACTG 261 trial, which enrolled 544 patients with CD4 counts between 100-500 cells/mm³ and limited prior nucleoside experience [2] [3]. The trial demonstrated that the three-drug regimen (DLV+ZDV+DDI) resulted in mean increases in CD4 cell counts of 49.3 cells/mm³ in short-term assessments (weeks 4-12) and 65.4 cells/mm³ in long-term follow-up (weeks 40-48). These improvements were superior to those observed in the two-drug control arms, with statistical significance reached in several comparisons [3]. Virologically, the triple combination yielded significant viral load reduction, with short-term HIV-1 RNA decreases of -1.13 log₁₀ copies/mL, outperforming the two-drug regimens though differences were not consistently significant in long-term follow-up [3].

The temporal pattern of response revealed an interesting phenomenon: while the triple-drug regimen showed clear superiority in short-term virologic suppression, the differences between treatment arms diminished over time, likely due to the emergence of resistance mutations. This pattern underscores the critical importance of early, potent viral suppression and highlights the limitations of DLV monotherapy in the context of pre-existing nucleoside resistance. Notably, patients with less advanced disease and no prior antiretroviral exposure tended to derive greater and more sustained benefit from the regimen, emphasizing the value of early intervention with combination therapy [4].

Table 1: Immunologic and Virologic Responses in ACTG 261 Trial

Treatment Arm Short-term CD4 Change (cells/mm³) Long-term CD4 Change (cells/mm³) Short-term HIV-1 RNA Change (log₁₀ copies/mL) Long-term HIV-1 RNA Change (log₁₀ copies/mL)
DLV+ZDV+DDI +49.3 +65.4 -1.13 -0.73
DLV+ZDV +17.0 -9.0 -0.49 -0.54
DLV+DDI +33.0 +26.0 -0.76 -0.82
ZDV+DDI +48.0 +44.0 -0.88 -0.65
Clinical Endpoints and Disease Progression

Beyond surrogate markers, the combination demonstrated favorable effects on clinical outcomes in certain patient populations. A large multicenter trial comparing DLV+ZDV versus ZDV alone in patients with symptomatic HIV infection and CD4 counts <350/μl found that the combination arm showed a trend toward reduced clinical progression, with fewer patients developing AIDS-defining illnesses in the DLV+ZDV group (64 patients) compared to the ZDV-alone group (81 patients), though this difference did not reach strict statistical significance (P=0.09) [4]. More notably, when the analysis was limited to opportunistic infections or death, a statistically significant advantage emerged for the combination arm (69 patients in ZDV group vs. 48 patients in DLV+ZDV group; P=0.03) [4].

The clinical benefit was most apparent in on-treatment analyses, which showed significantly fewer patients with AIDS-defining illnesses in the DLV+ZDV group (56 patients) compared to the ZDV monotherapy group (77 patients; P=0.032) [4]. This pattern suggests that the antiretroviral activity of delavirdine, while transient in virologic terms due to resistance development, may provide meaningful clinical protection during the period of maximal suppression. Importantly, the majority of patients in this trial had prior AZT exposure and evidence of AZT resistance mutations at baseline, indicating that the trial essentially evaluated the addition of DLV monotherapy to ongoing AZT treatment in a heavily pretreated population [4].

Table 2: Clinical Outcomes from DLV+ZDV vs ZDV Monotherapy Trial

Outcome Measure ZDV Alone (n=297) DLV+ZDV (n=300) P-value
Death 13 11 NS
AIDS-defining illnesses 81 64 0.09
Opportunistic infections or death 69 48 0.03
On-treatment AIDS-defining illnesses 77 56 0.032
Drug-related adverse events 34.1% 52.5% <0.0001
Skin rash 15.5% 36.5% <0.0001

Resistance Profile and Management

Genotypic Resistance Patterns

Rapid emergence of resistance to delavirdine monotherapy represents the most significant limitation to its long-term efficacy. Genotypic analyses revealed that mutations conferring resistance to DLV developed quickly, with the K103N mutation appearing in 85.2% of patients by week 12 of therapy when DLV was administered as monotherapy with ZDV [4]. This mutation is particularly concerning as it confers cross-resistance to other NNRTIs, potentially compromising the effectiveness of entire drug classes. The P236L mutation was observed in 28.7% of patients, typically as a dual mutation with K103N (23.5% of patients), while Y181C was rarely detected [4]. The pattern of resistance development followed a predictable sequence, with K103N emerging as the primary mutation, often followed by additional mutations that further reduced drug susceptibility.

The baseline nucleoside resistance status significantly influenced the development of DLV resistance. Patients with two or more AZT resistance mutations at baseline were more likely to develop dual DLV resistance mutations (34%) compared to those with one or zero AZT resistance mutations (13%) by week 24 [4]. This finding suggests that incomplete viral suppression in the context of pre-existing nucleoside resistance creates favorable conditions for the emergence of NNRTI resistance, highlighting the importance of using DLV only in combination with fully active nucleoside analogs to which the patient's virus remains susceptible.

Resistance Management Strategies

Optimal use of delavirdine requires strategic management to prevent or delay resistance development. Based on clinical trial observations, the most effective approach involves:

  • Using DLV only in combination with at least two active nucleoside analogs to which the patient is naive or has documented susceptibility
  • Avoiding DLV monotherapy or functional monotherapy (adding DLV to a failing regimen)
  • Implementing early regimen intensification when viral rebound is detected
  • Regular monitoring for resistance mutations, particularly at codons 103, 236, and 181

The transient nature of DLV's antiviral effect when used without adequate backbone support necessitates careful patient selection and close monitoring. In clinical practice, DLV showed the most favorable results in patients with limited prior antiretroviral exposure and higher baseline CD4 counts, as demonstrated in the ACTG 261 trial where participants had CD4 counts of 100-500 cells/mm³ and ≤6 months of prior therapy with either ZDV or DDI [2] [3].

Safety and Tolerability Profile

Skin rash represents the most frequently reported adverse event associated with delavirdine therapy, occurring in 36.5% of patients receiving DLV+ZDV compared to 15.5% in the ZDV-alone group [4]. The rash was typically mild to moderate in severity, with only two cases reported as serious (Grade 3) and leading to discontinuation in 24.3% of affected patients [4]. The rash generally appears within the first 1-3 weeks of therapy and often resolves spontaneously despite continued treatment, though antihistamines may provide symptomatic relief.

Experimental Protocols

In Vitro Synergy Assay Protocol

Assessment of antiviral synergy between delavirdine, zidovudine, and didanosine follows established methodology for evaluating combination effects against HIV-1 in peripheral blood mononuclear cells (PBMCs) [1]. The procedure involves:

  • Virus and cell preparation: Utilize HIV-1JRCSF strain and phytohemagglutinin-stimulated human PBMCs from healthy donors
  • Infection conditions: Perform both acute infection (single high MOI) and co-culture (chronic infection) models
  • Drug dilutions: Prepare serial dilutions of individual drugs and combinations at fixed ratios (e.g., 1:10, 1:30, 1:100 for DLV:DDI; 1:2:333 for ZDV:DLV:DDI)
  • Assessment endpoint: Measure p24 antigen production as primary indicator of viral replication
  • Data analysis: Calculate combination indices (CI) using the method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism

Critical implementation notes: The synergistic effect is highly dependent on the specific drug ratios tested, with certain proportions (e.g., DLV:DDI at 1:10 and 1:30) demonstrating statistical synergy while others (e.g., 1:100) show only additive effects [1]. The complete inhibition of viral growth in co-culture studies required extended treatment at IC95 concentrations for 19 days, highlighting the importance of prolonged assessment periods when evaluating combination efficacy [1].

Clinical Trial Design Protocol

Phase II clinical evaluation of delavirdine combination therapy follows the model established in ACTG 261, which employed a randomized, double-blind, multicenter design comparing three-drug versus two-drug regimens [2] [3]. Key design elements include:

  • Patient population: HIV-infected adults with CD4 counts 100-500 cells/mm³ and ≤6 months prior therapy with ZDV or DDI
  • Randomization: Equal allocation to four treatment arms (DLV+ZDV+DDI, DLV+ZDV, DLV+DDI, ZDV+DDI)
  • Stratification factors: Baseline CD4 count, prior antiretroviral experience
  • Study duration: 48 weeks with assessments at screening, baseline, and weeks 2, 4, 8, 12, 16, 24, 32, 40, and 48
  • Primary endpoints: Change from baseline in CD4 cell count and HIV-1 RNA level
  • Secondary endpoints: Proportion with HIV-1 RNA below detection limit, safety and tolerability measures, development of resistance mutations

Methodological considerations: The ACTG 261 trial incorporated both "short-term" (mean of weeks 4, 8, and 12) and "long-term" (mean of weeks 40 and 48) analyses to capture both initial response and durability of effect [2]. The trial also included a virology substudy (ACTG 825) for more intensive evaluation of resistance development and viral dynamics in a subset of participants [2].

Visual Workflows

Mechanism of Action and Resistance Development

mechanism HIVEntry HIV-1 Entry into Cell ReverseTranscription Reverse Transcription Process HIVEntry->ReverseTranscription ViralDNA Viral DNA Formation ReverseTranscription->ViralDNA K103N K103N Mutation ReverseTranscription->K103N Selective Pressure P236L P236L Mutation ReverseTranscription->P236L Selective Pressure Y181C Y181C Mutation ReverseTranscription->Y181C Selective Pressure Integration Integration into Host Genome ViralDNA->Integration ViralProduction Viral Particle Production Integration->ViralProduction DLV Delavirdine (DLV) NNRTI DLV->ReverseTranscription Allosteric Inhibition ZDV Zidovudine (ZDV) NRTI ZDV->ReverseTranscription Chain Termination DDI Didanosine (DDI) NRTI DDI->ReverseTranscription Chain Termination CrossResistance NNRTI Cross-Resistance K103N->CrossResistance P236L->CrossResistance Y181C->CrossResistance

This diagram illustrates the mechanism of action of delavirdine, zidovudine, and didanosine in inhibiting HIV-1 reverse transcription and the subsequent development of resistance mutations that compromise therapeutic efficacy. The visual representation highlights how multiple inhibitory mechanisms target the same essential viral process, creating synergistic effects, while also demonstrating how selective pressure leads to emergence of resistance mutations that can confer cross-resistance across the NNRTI class.

Conclusion and Future Directions

Delavirdine combination therapy with zidovudine and didanosine represents an important evolutionary step in the development of modern antiretroviral regimens. While largely superseded by more potent and convenient NNRTIs and integrase inhibitors in contemporary practice, the extensive research on this combination provides valuable insights into fundamental principles of HIV drug therapy: the importance of multi-targeted inhibition, the challenges of rapid resistance development, and the relationship between surrogate markers and clinical outcomes. The methodological frameworks established in these studies continue to inform clinical trial design for new antiretroviral combinations, particularly in resource-limited settings where older agents may still have roles in salvage therapy or specific clinical scenarios.

The legacy of delavirdine research extends beyond its specific clinical application to contribute more broadly to our understanding of HIV treatment paradigms. The observation that triple-drug combinations generally outperformed two-drug regimens helped establish the foundation for the current standard of three-drug HAART regimens. Similarly, the detailed characterization of NNRTI resistance mutations provided critical information that informed the development of next-generation NNRTIs with improved resistance profiles. As HIV management continues to evolve, these historical benchmarks remain relevant for contextualizing new therapeutic approaches and understanding the progressive refinement of combination antiretroviral strategy.

References

Multiple-Dose Pharmacokinetics of Delavirdine in HIV Patients: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Delavirdine mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that received accelerated FDA approval for the treatment of HIV-1 infection in the 1990s. Although its clinical use has diminished in favor of newer agents with better efficacy and tolerability profiles, delavirdine remains a valuable pharmacological tool for understanding nonlinear pharmacokinetics and complex drug-drug interactions. As a potent CYP3A4 inhibitor, delavirdine exhibits a unique drug interaction profile compared to other NNRTIs, which typically induce cytochrome P450 enzymes. This characteristic has been exploited in combination regimens with HIV protease inhibitors to enhance their pharmacokinetic profiles. The following application notes consolidate essential pharmacokinetic parameters, drug interaction data, and methodological protocols from multiple clinical studies to support researchers in antiretroviral drug development and clinical pharmacology research.

Key Pharmacokinetic Parameters

Basic Multiple-Dose Parameters

The steady-state pharmacokinetics of delavirdine have been characterized in HIV-infected patients following multiple-dose administration. The approved therapeutic regimen is 400 mg administered three times daily, though alternative dosing of 600 mg twice daily provides similar systemic exposure [1]. The drug demonstrates time-dependent pharmacokinetics with oral clearance decreasing and half-life increasing after multiple doses compared to single-dose administration.

Table 1: Fundamental Pharmacokinetic Parameters of Delavirdine at Steady-State

Parameter Value Population Conditions
Volume of Distribution 210 L HIV-infected patients Multiple-dose, 400 mg 8-hourly [2]
Clearance 30 L/h HIV-infected patients Multiple-dose, 400 mg 8-hourly [2]
Half-Life 5.8 hours HIV-infected patients Steady-state [3]
Protein Binding 98% In vitro Primally albumin [3]
Cmax 35.5 ± 17 μM HIV-infected patients 400 mg 8-hourly, didanosine 1hr after [4] [5]
AUC 153 ± 79 μM·h HIV-infected patients 400 mg 8-hourly, didanosine 1hr after [4] [5]
Tmax Not specified HIV-infected patients Rapid absorption [3]
Dose-Dependent Pharmacokinetics

Delavirdine exhibits nonlinear pharmacokinetics across the therapeutic dose range, which has significant implications for dosing strategies and therapeutic outcomes. This nonlinearity is characterized by a disproportionate increase in exposure with dose escalation, suggesting capacity-limited metabolism.

Table 2: Dose-Dependent Pharmacokinetics of Delavirdine in Combination Therapy

Parameter Combination 1 Combination 2 Combination 3
Delavirdine Dose 600 mg BID 800 mg BID 1000 mg BID
Amprenavir Dose 600 mg BID 600 mg BID 450 mg BID
Delavirdine Cmax Lowest Intermediate Highest (P<0.04) [6]
Delavirdine C12 3944 ng/mL Intermediate 835 ng/mL (P=0.0039) [6]
Delavirdine AUC₀–₁₂ Lowest Intermediate Highest (P<0.04) [6]
Amprenavir C12 412 ng/mL 434 ng/mL 536 ng/mL [6]

The observed nonlinearity is attributed to saturation of CYP3A4 enzymes and potentially P-glycoprotein transport systems [6]. When the delavirdine dose was increased from 600 mg to 1000 mg twice daily (67% increase), the median trough concentration (C12) increased by 472% [6]. This saturation kinetics supports twice-daily dosing despite the relatively short half-life, as adequate trough concentrations are maintained through inhibition of its own metabolic clearance.

Drug-Drug Interaction Profile

Metabolic Pathways

Delavirdine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible [7] [1]. The compound is predominantly metabolized through N-desalkylation and pyridine ring hydroxylation, followed by subsequent conjugation [8]. In rat studies, the major metabolites identified included 6'-hydroxy delavirdine and its glucuronide and sulfate conjugates, despyridinyl delavirdine and its conjugate, and desalkyl delavirdine [8]. Only minimal amounts of unchanged drug are excreted renally, with the majority of drug-derived material eliminated fecally [8].

Unlike other NNRTIs, delavirdine functions as a potent CYP3A4 inhibitor, which fundamentally changes its drug interaction profile compared to agents like efavirenz or nevirapine [1]. This inhibition occurs through formation of a metabolic intermediate complex with the heme moiety of CYP3A4, resulting in mechanism-based inactivation. Additionally, delavirdine demonstrates an acute inhibitory effect on CYP3A activity as evidenced by reductions in the urinary ratio of 6-β-hydroxycortisol to free cortisol [7].

Clinically Significant Interactions

Table 3: Clinically Significant Drug Interactions with Delavirdine

Interacting Drug Effect on Delavirdine Exposure Effect on Interacting Drug Exposure Clinical Recommendation
Didanosine (buffered) Cmax ↓ 37% (22.4 vs 35.5 μM) when taken together; AUC not significantly different [4] [5] No significant effect on didanosine PK [4] [5] Administer together to enhance adherence [4] [5]
Rifabutin Delavirdine levels decreased by 80% [7] Not reported Contraindicated [7] [1]
Amprenavir Delavirdine exposure increases with higher delavirdine doses [6] Minimal change; C12 412-536 ng/mL across combinations [6] Use 450 mg amprenavir with 1000 mg delavirdine BID [6]
Indinavir Not reported Increased systemic exposure [1] Combination removes food restrictions for indinavir [1]
Antacids/Gastric pH elevators Reduced absorption when gastric pH >3 [1] Not applicable Separate administration by at least 1 hour [1]

The interaction with didanosine is particularly important given their frequent coadministration in early HIV regimens. The buffered formulation of didanosine increases gastric pH, which reduces delavirdine absorption due to its pH-dependent solubility [1]. However, at steady-state, this interaction appears less pronounced than after single doses, allowing coadministration to enhance adherence [4] [5].

Formulation and Administration Considerations

pH-Dependent Absorption

Delavirdine exhibits pH-dependent absorption characteristics due to its weak basic nature. The solubility of delavirdine decreases significantly as gastric pH rises above 3, resulting in reduced bioavailability under conditions of elevated gastric pH [4] [1]. This property necessitates careful consideration of coadministered agents that affect gastric acidity, including antacids, H2-receptor antagonists, and proton pump inhibitors. The buffered formulation of didanosine was shown to reduce delavirdine Cmax by 37% when administered concomitantly, though the AUC reduction at steady-state was not statistically significant [4] [5].

Food Effects and Dosing Recommendations

Unlike many antiretroviral agents, delavirdine absorption is not appreciably affected by food [1]. This provides flexibility in administration without regard to meals, potentially enhancing adherence. Based on the available pharmacokinetic data:

  • The standard regimen is 400 mg three times daily without regard to food
  • An alternative regimen of 600 mg twice daily provides similar systemic exposure
  • For combination with amprenavir, 450 mg amprenavir with 1000 mg delavirdine twice daily is recommended [6]
  • Concomitant administration with didanosine is acceptable to enhance adherence, despite reduced Cmax [4] [5]
  • Administration should be separated by at least 1 hour from antacids or buffered medications [1]

Experimental Protocols

Steady-State Pharmacokinetic Study Design

Objective: To characterize the multiple-dose pharmacokinetics of delavirdine and evaluate drug interactions at steady-state.

Study Design: Randomized, open-label, crossover design in HIV-infected patients.

Subjects: HIV-positive adults (18-55 years) within 15% of ideal body weight with documented HIV-1 infection. Typical sample sizes range from 9-17 subjects based on published studies [4] [7].

Dosing Protocol:

  • Subjects stabilized on their existing antiretroviral regimen (e.g., didanosine)
  • This compound 400 mg administered every 8 hours for 14 days
  • For interaction studies, coadministered drug given either concomitantly or separated by 1 hour
  • Washout period of ≥7 days between treatment phases for crossover studies

Pharmacokinetic Sampling:

  • Baseline (pre-dose)
  • Day 14: Pre-dose and 0.5, 1, 1.5, 2, 3, 4, 6, 8 hours post-dose
  • Trough concentrations (Cmin) collected immediately before morning dose
  • Additional sampling at day 28 for multiple-phase studies

Analytical Methods:

  • Plasma Preparation: Blood samples collected in heparinized tubes, centrifuged, plasma stored at -20°C or -70°C
  • Delavirdine Quantification: HPLC with UV detection [5]
  • Metabolite profiling: LC-MS for metabolic studies [8]

Pharmacokinetic Analysis:

  • Noncompartmental analysis using WinNonlin or equivalent
  • Primary parameters: AUC₀-τ, Cmax, Tmax, Cmin, CL/F, Vd/F, t½
  • Statistical analysis: ANOVA for crossover designs, significance at p<0.05
Protocol for Metabolic Interaction Studies

Objective: To assess the effect of delavirdine on cytochrome P450 activity and interacting drug pharmacokinetics.

CYP3A Activity Assessment:

  • Urinary 6-β-hydroxycortisol ratio: Collect urine samples pre-dose and at steady-state
  • Analysis: HPLC with UV detection for 6-β-hydroxycortisol and free cortisol
  • Calculation: Ratio of 6-β-hydroxycortisol to free cortisol as marker of CYP3A induction/inhibition [7]

Interaction Drug Measurement:

  • For rifabutin studies: measure parent drug and 25-O-desacetyl metabolite
  • For protease inhibitors: measure parent compound concentrations
  • Trough concentrations particularly important for efficacy correlation

Visualization of Metabolic Pathways and Study Designs

Delavirdine Metabolism and Disposition Pathways

The following diagram illustrates the major metabolic pathways and disposition characteristics of delavirdine, synthesized from animal and human studies:

G cluster_metabolism Hepatic Metabolism (CYP3A4) cluster_elimination Elimination Pathways Delavirdine Delavirdine Hydroxylation Pyridine Ring Hydroxylation Delavirdine->Hydroxylation Desalkylation N-Desalkylation Delavirdine->Desalkylation AmideCleavage Amide Bond Cleavage (Minor Pathway) Delavirdine->AmideCleavage MET1 6'-Hydroxy Delavirdine Hydroxylation->MET1 MET2 Desalkyl Delavirdine Desalkylation->MET2 Urinary Renal Elimination (Minor Route) AmideCleavage->Urinary Minor Metabolites Conjugation Conjugation Reactions MET4 Glucuronide Conjugates Conjugation->MET4 MET5 Sulfate Conjugates Conjugation->MET5 MET1->Conjugation Fecal Fecal Elimination (Major Route) MET1->Fecal MET2->Conjugation MET3 Despyridinyl Delavirdine MET2->MET3 Degradation MET2->Fecal MET3->Fecal MET4->Fecal MET5->Fecal

Figure 1: Delavirdine Metabolism and Disposition Pathways - This diagram illustrates the major metabolic transformations and elimination routes of delavirdine based on preclinical and clinical studies. The drug undergoes extensive hepatic metabolism primarily via CYP3A4, with fecal excretion representing the major elimination pathway [8] [3].

Drug-Drug Interaction Study Design

The following workflow depicts a standardized approach for evaluating drug interactions with delavirdine in clinical studies:

G cluster_baseline Baseline Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Start Subject Screening HIV+ Adults Stable ART PK1 Baseline PK Assessment (Pre-delavirdine) Start->PK1 CYP1 CYP3A Phenotyping 6-β-hydroxycortisol ratio PK1->CYP1 Dosing Delavirdine 400mg TID 14 days to steady-state CYP1->Dosing Comed Coadministered Drug Randomized timing Dosing->Comed PK2 Steady-State PK Assessment Intensive sampling (0-8h) Comed->PK2 CYP2 CYP3A Phenotyping Post-treatment assessment PK2->CYP2 PKCalc PK Parameter Calculation AUC, Cmax, Tmax, CL/F CYP2->PKCalc Stats Statistical Analysis ANOVA for crossover t-test for parallel group PKCalc->Stats Report Interaction Assessment Clinical significance Dosing recommendations Stats->Report

Figure 2: Drug-Drug Interaction Study Workflow - This diagram outlines the standardized clinical protocol for assessing drug interactions with delavirdine, incorporating both pharmacokinetic and pharmacodynamic markers of CYP3A activity [4] [7] [1].

Conclusion

The multiple-dose pharmacokinetics of delavirdine are characterized by nonlinear clearance, extensive metabolism via CYP3A4, and a unique profile as a potent enzyme inhibitor rather than inducer. The drug's absorption is highly dependent on gastric pH but unaffected by food, allowing flexible administration. Key considerations for clinical development and study design include:

  • The saturation of metabolic pathways at higher doses enables twice-daily dosing despite a moderate half-life
  • CYP3A inhibition significantly increases exposure to concomitant protease inhibitors, potentially permitting simplified regimens
  • Interaction studies must account for the dual role of delavirdine as both substrate and inhibitor of CYP3A4
  • The urinary 6-β-hydroxycortisol ratio provides a useful noninvasive marker for assessing CYP3A modulation in interaction studies

Although delavirdine is no longer widely used in clinical practice, its unique pharmacokinetic properties continue to offer valuable insights for drug development, particularly in understanding complex drug interactions and nonlinear pharmacokinetics in special populations.

References

Application Note: Monitoring Steady-State Delavirdine Concentration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Delavirdine (Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) historically used in combination therapy for Human Immunodeficiency Virus (HIV) infection [1]. Its use has been largely discontinued due to a high pill burden, a low genetic barrier to resistance, and the availability of better-tolerated alternatives [2]. Nevertheless, understanding its pharmacokinetic profile remains relevant for interpreting historical clinical data and for research purposes. Delavirdine exhibits nonlinear pharmacokinetics and significant interpatient variability at steady state, which complicates dosing predictability [3]. Furthermore, as a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) isozyme, it is prone to numerous drug-drug interactions [1] [4]. This application note synthesizes historical pharmacokinetic data and proposes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantifying delavirdine concentrations in human plasma, supporting therapeutic drug monitoring (TDM) in relevant contexts.

Key Pharmacokinetic Properties at Steady-State

Delavirdine's pharmacokinetics are best characterized by a two-compartment model with parallel clearance pathways. Its metabolism is nonlinear, and its oral clearance demonstrates diurnal variation [3]. The following table summarizes its core population pharmacokinetic parameters at steady state.

Table 1: Population Pharmacokinetic Parameters of Delavirdine at Steady-State

Parameter Symbol Mean Value (%CV) Description
Volume of Distribution (Steady-State) V~ss~ 67.6 L (100%) Total volume of distribution after reaching steady state.
Intrinsic Oral Clearance CL/F 19.8 L/h (64%) Nonlinear clearance pathway.
First Order Oral Clearance CL~1~/F 0.57 L/h (86%) Linear clearance pathway.
Concentration at Half V~max~ K~m~ 6.3 μmol/L (69%) Plasma concentration at which metabolic velocity is half of V~max~.

Covariate analysis has indicated that race, sex, weight, and age can statistically significantly influence delavirdine's intrinsic clearance. However, these factors do not explain a clinically substantial portion of the overall variability, suggesting that all demographic groups should receive similar mg/kg dosing regimens [3]. The substantial interpatient variability, with percent coefficients of variation (%CV) for key parameters often exceeding 60%, is a primary rationale for considering TDM.

Drug Interactions and Pharmacogenetic Considerations

Delavirdine is a potent inhibitor of CYP3A4 and also affects other transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4] [2]. This unique profile as an NNRTI that inhibits, rather than induces, metabolic enzymes results in a distinct drug interaction pattern.

Table 2: Major Drug-Drug Interactions Involving Delavirdine

Interacting Drug Class Example Drugs Effect and Recommendation
CYP3A4 Inducers Rifampicin, Rifabutin, Phenytoin, Carbamazepine Significantly lower delavirdine plasma concentrations. Concomitant use is contraindicated [4].
Protease Inhibitors Indinavir, Saquinavir, Amprenavir Delavirdine inhibits CYP3A4-mediated metabolism of PIs, increasing their systemic exposure. This can be leveraged to simplify PI dosing regimens [4].
Acid-Reducing Agents Antacids, Buffered Didanosine Reduced gastric acidity decreases delavirdine absorption. Administer delavirdine at least one hour apart [4].

The following diagram illustrates the primary metabolic pathways and key interactions of delavirdine in the hepatocyte:

G Delavirdine Delavirdine (Administered) GI_Tract GI Tract Absorption (Requires Acidic pH) Delavirdine->GI_Tract Oral Dose Inhibits Inhibits Delavirdine->Inhibits Plasma Plasma (Unbound Drug) GI_Tract->Plasma Systemic Circulation Hepatocyte Hepatocyte Plasma->Hepatocyte Uptake CYP3A4 CYP3A4 Enzyme Hepatocyte->CYP3A4 Metabolism Bile Bile Excretion Hepatocyte->Bile Minor Excretion N_Delavirdine N-Delavirdine (Metabolite) CYP3A4->N_Delavirdine Primary Pathway Inhibits->CYP3A4

Diagram 1: Delavirdine's primary metabolic pathway is via CYP3A4, which it also inhibits. Absorption is dependent on gastric pH.

Analytical Protocol: HPLC-MS/MS for Delavirdine Quantification

While a specific method for delavirdine alone was not found, the following protocol is adapted from modern, validated LC-MS/MS methods for simultaneous determination of antiretroviral drugs in human plasma [5] [6]. This provides a robust and transferable framework.

Materials and Reagents
  • Analytical Standards: Delavirdine and its stable isotope-labeled internal standard (e.g., Delavirdine-d4), if available.
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid.
  • Plasma: Blank human plasma for calibration standards and quality controls.
  • Equipment: HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation)
  • Thaw and Vortex: Thaw plasma samples slowly at room temperature and vortex to ensure homogeneity.
  • Aliquot: Transfer 100 μL of plasma into a clean microcentrifuge tube.
  • Add IS: Add a fixed volume (e.g., 20 μL) of the working internal standard solution.
  • Precipitate Proteins: Add 300 μL of ice-cold 100% acetonitrile to the tube. Vortex vigorously for 1 minute.
  • Centrifuge: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Collect Supernatant: Carefully transfer the clear supernatant to a new HPLC vial for injection.
Instrumental Configuration and Chromatography
  • HPLC Column: C18 reversed-phase column (e.g., Waters Atlantis dC18, 3 μm, 2.1 × 100 mm) [5].
  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution:
    • 0-1.0 min: 10% B
    • 1.0-4.0 min: Ramp to 90% B
    • 4.0-6.0 min: Hold at 90% B
    • 6.0-6.1 min: Ramp to 10% B
    • 6.1-8.0 min: Re-equilibrate at 10% B
  • Flow Rate: 0.4 mL/min [5].
  • Injection Volume: 10-30 μL [5].
  • Column Temperature: 40°C.
Mass Spectrometric Detection (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode [6].
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: While specific fragments for delavirdine from the search results are limited, its precursor ion ([M+H]+) is m/z 457. Based on literature, potential transitions to monitor would be m/z 457 → 378 (loss of •CH3SO2 radical) and 457 → 221 (cleavage of the amide bond) [2]. The most abundant transition should be used for quantification, the other for qualification.
  • Source and Gas Parameters: (To be optimized) Desolvation Temperature: 500°C; Ion Source Gas: 50 psi; Collision Gas: Medium.

TDM Workflow and Clinical Decision-Making

The following flowchart outlines a proposed protocol for applying delavirdine TDM in a clinical or research setting, from sample collection to dose adjustment.

G Start Patient on Delavirdine (>5 half-lives) Sample Collect Trough Plasma Sample (Pre-dose) Start->Sample Analyze LC-MS/MS Analysis Sample->Analyze Compare Concentration within therapeutic range? Analyze->Compare Maintain Maintain Current Dose Compare->Maintain Yes Investigate Investigate Cause Compare->Investigate No Maintain->Sample Monitor periodically Adjust Consider Dose Adjustment Investigate->Adjust Adherence ruled out, no interacting drugs

Diagram 2: TDM workflow for delavirdine. The core decision is based on whether the trough plasma concentration is within the established therapeutic range.

A critical challenge for delavirdine TDM is the lack of a universally established therapeutic range. Efficacy targets were never definitively established, and the correlation between plasma concentrations and clinical outcomes (virologic failure or toxicity) requires further investigation [3]. Dose adjustment should be considered cautiously, primarily in cases of suspected toxicity or after confirming patient adherence and ruling out significant drug-drug interactions.

Conclusion

Although delavirdine is no longer a mainstay of HIV therapy, its complex pharmacokinetic profile serves as a valuable case study. The significant interpatient variability and nonlinear clearance at steady state highlight the potential utility of TDM for optimizing the pharmacokinetics of similarly challenging drugs. The HPLC-MS/MS protocol outlined here, inspired by modern multi-drug panels, provides a sensitive and specific methodology for quantifying delavirdine in biological matrices. Future work should focus on defining robust exposure-response relationships for delavirdine and other NNRTIs to strengthen the evidence base for TDM in antiretroviral therapy.

References

Pharmacological Profile of Delavirdine

Author: Smolecule Technical Support Team. Date: February 2026

Delavirdine is a bisheteroarylpiperazine derivative that acts as a non-competitive, allosteric inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket on the p66 subunit, inducing conformational changes that disrupt the enzyme's catalytic site, thereby inhibiting viral DNA synthesis [1] [2].

Property Description
Generic Name Delavirdine [1] [2]
Brand Name Rescriptor [1] [3]
Molecular Formula C({22})H({28})N({6})O({3})S [1] [2]
CAS Number 136817-59-9 (free base); 147221-93-0 (mesylate salt) [1] [4]
Mechanism of Action Non-nucleoside reverse transcriptase inhibitor (NNRTI) [1] [2]
Target HIV-1 Reverse Transcriptase [2]
IC(_{50}) 0.26 μM (HIV-1 RT) [4]

Dosage, Pharmacokinetics, and Interactions

The approved clinical regimen was 400 mg orally three times a day, used in combination with other antiretroviral agents [5] [3]. Its pharmacokinetics are complex, characterized by non-linearity and a significant drug interaction profile.

Parameter Details
Dosage & Administration 400 mg orally three times a day (TDS) [5]. Must be used in combination with other antiretrovirals [5].
Absorption Rapid absorption (T(_{max}) ~1 hour). Bioavailability ~85% [1].
Food Effect Can be taken with or without food [5].
Distribution Extensive plasma protein binding (~98%) [1] [2].
Metabolism Extensively metabolized by hepatic cytochrome P450, primarily CYP3A4 [1] [6].
Elimination Eliminated via feces (57-70%) and urine (25-36%). Half-life ~5.8 hours [5] [2] [7].
Key Interactions Potent inhibitor of CYP3A4. Contraindicated with drugs metabolized by this pathway [5] [1].

Key Resistance Mutations

Delavirdine has a low genetic barrier to resistance. Single amino acid substitutions can rapidly emerge, leading to treatment failure and cross-resistance to other NNRTIs [1].

Mutation Impact
K103N Confers broad cross-resistance to other NNRTIs (e.g., nevirapine, efavirenz) [1].
Y181C Reduces binding affinity of delavirdine to the reverse transcriptase enzyme [1].
Y188L Associated with high-level resistance to delavirdine [1].
P236L A less common mutation specific to delavirdine resistance [1].

Experimental Protocols

In Vitro Antiviral Potency Assay

This protocol assesses the concentration-dependent inhibition of HIV-1 reverse transcriptase enzyme activity by delavirdine [4].

  • Objective: To determine the IC(_{50}) of delavirdine against HIV-1 reverse transcriptase.
  • Materials:
    • Purified HIV-1 reverse transcriptase enzyme.
    • Delavirdine mesylate (Selleckchem, #S6452). Prepare a 100 mM stock solution in DMSO and further dilute in assay buffer [4].
    • Template-primer complex (e.g., poly(rA)/oligo(dT)).
    • (^3)H-labeled dTTP.
    • Reaction buffer (Tris-HCl, MgCl(_2), KCl, DTT).
  • Method:
    • Set up 50 µL reaction mixtures containing reaction buffer, template-primer, dTTP, and HIV-1 RT.
    • Pre-incubate the enzyme with a serial dilution of delavirdine (e.g., 0.001 µM to 100 µM) for 10 minutes at 25°C.
    • Initiate the reaction by adding dNTPs.
    • Incubate at 37°C for 60 minutes.
    • Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
    • Quantify the incorporated radioactivity using a liquid scintillation counter.
  • Data Analysis: Calculate the percentage inhibition relative to the vehicle control (DMSO). Plot log(inhibitor) vs. response to determine the IC(_{50}) value using non-linear regression.
Metabolic Stability Assessment in Liver Microsomes

This protocol evaluates the in vitro metabolic stability of delavirdine, which is primarily metabolized by CYP3A4 [1] [6].

  • Objective: To determine the in vitro half-life (t({1/2})) and intrinsic clearance (CL({int})) of delavirdine.
  • Materials:
    • Human liver microsomes (pooled).
    • This compound.
    • NADPH regenerating system.
    • Phosphate buffer (100 mM, pH 7.4).
    • Methanol (HPLC grade).
  • Method:
    • Prepare incubation mixtures containing microsomes (0.5 mg/mL) and 1 µM delavirdine in phosphate buffer.
    • Pre-incubate for 5 minutes at 37°C.
    • Start the reaction by adding the NADPH regenerating system.
    • At designated time points (0, 5, 15, 30, 45, 60 minutes), withdraw aliquots and quench with cold methanol.
    • Centrifuge to precipitate proteins and analyze the supernatant using LC-MS/MS to determine the parent compound concentration.
  • Data Analysis: Plot the natural log of the remaining percentage of delavirdine against time. The slope of the linear regression is -k (elimination rate constant). Calculate in vitro t(_{1/2}) = 0.693/k, and subsequently, intrinsic clearance.

Delavirdine Metabolic Pathway

The diagram below illustrates the primary metabolic pathway and key drug-drug interactions (DDIs) of delavirdine, which are central to its clinical profile.

G Delavirdine Delavirdine CYP3A4 CYP3A4 Delavirdine->CYP3A4 Substrate of Inhibits Inhibits Delavirdine->Inhibits InactiveMetabolites Inactive Metabolites CYP3A4->InactiveMetabolites Inhibits->CYP3A4  Increased Plasma  Concentrations

Critical Development Considerations

  • pH-Dependent Solubility: Delavirdine exhibits poor solubility at neutral pH, requiring an acidic environment for absorption. Coadministration with acid-reducing agents is not recommended [1].
  • Complex Drug Interaction Profile: As a potent CYP3A4 inhibitor, delavirdine can significantly increase plasma concentrations of co-administered drugs metabolized by this pathway, raising the risk of serious adverse events [5] [1].
  • Obsolescence in Clinical Practice: Delavirdine is no longer recommended in current HIV treatment guidelines due to inferior virologic efficacy, inconvenient TDS dosing, and a more favorable risk-benefit profile of newer agents [5] [8].

Conclusion

Delavirdine serves as a historically important NNRTI for research into antiviral mechanisms and pharmacokinetic challenges. The 400 mg TDS regimen highlights the evolution of antiretroviral therapy from multiple daily dosing to simpler, more efficacious regimens. Research on delavirdine provides valuable insights for developing safer antiviral drugs with optimized metabolic profiles and minimized drug-drug interactions.

References

preparing Delavirdine tablet dispersion for administration

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Delavirdine Tablet Dispersion

The preparation of a delavirdine dispersion is a specific method to aid oral administration. The key characteristics and requirements for this process are summarized in the table below.

Attribute Specification for 100 mg Tablets Specification for 200 mg Tablets
Dosage 400 mg (four 100 mg tablets) three times daily [1] 400 mg (two 200 mg tablets) three times daily [1]
Dispersion in Water Allowed. Disperse in at least 3 oz (approx. 90 mL) of water [1]. Not allowed. Must be swallowed as intact tablets [1].
Dispersion Protocol Yes (see detailed protocol below). Not applicable.
Administration with Food Can be administered with or without food [1]. Can be administered with or without food [1].
Concomitant Use with Antacids Administer antacids at least 1 hour apart from delavirdine [1]. Administer antacids at least 1 hour apart from delavirdine [1].

Experimental Protocol: Preparing a Delavirdine 100 mg Tablet Dispersion

The following is a step-by-step methodology for the preparation and administration of a delavirdine dispersion using the 100 mg tablets, as derived from manufacturer instructions [1] [2].

1. Materials * Four delavirdine 100 mg tablets. * A clean glass containing at least 3 ounces (approximately 90 mL) of water. * A stirring utensil.

2. Procedure 1. Dispersion: Add four 100 mg tablets to the glass of water [1]. 2. Hydration: Allow the tablets to stand in the water for a few minutes [1]. 3. Mixing: Stir the mixture until a uniform dispersion is achieved [1]. 4. Administration: Consume the entire dispersion promptly after preparation [1]. 5. Rinse: To ensure the complete dose is administered, rinse the glass with an additional small amount of water and swallow the rinse [1].

The workflow for this protocol is as follows:

Start Start: Prepare Materials (4x 100mg tablets, water, glass) Step1 Add tablets to at least 3 oz (90 mL) water Start->Step1 Step2 Let stand for a few minutes Step1->Step2 Step3 Stir until a uniform dispersion forms Step2->Step3 Step4 Consume dispersion promptly Step3->Step4 Step5 Rinse glass with water and swallow the rinse Step4->Step5 End End: Full dose administered Step5->End

Critical Formulation and Handling Considerations

For research and development purposes, the following points are crucial:

  • Tablet Strength Specificity: The dispersion method is explicitly prohibited for the 200 mg tablets. They are formulated to be swallowed whole, as they do not disperse readily in water [1]. This is a critical formulation difference that must be respected.
  • Stability and Storage: The drug substance and finished tablets should be stored at controlled room temperature, 20°C to 25°C (68°F to 77°F). The container must be kept tightly closed and protected from high humidity to maintain stability [1].
  • Special Population - Achlorhydria: For patients with low stomach acid (achlorhydria), it is recommended to administer delavirdine with an acidic beverage (e.g., orange or cranberry juice) to potentially aid absorption, though this has not been formally investigated [1].
  • Clinical Context: As stated in the guidelines, delavirdine is not a first-line treatment and is not recommended for use in treatment-naive patients. Its use is associated with a relatively low rate of viral suppression and it leads to rapid emergence of resistant virus if used as monotherapy [1].

References

Delavirdine Co-Administration with Acidic Beverages for Achlorhydria: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Background

Delavirdine mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. As a bis(heteroaryl)piperazine derivative, delavirdine exhibits unique physicochemical properties that significantly influence its absorption profile. The molecule is classified as a weak base with pH-dependent solubility, demonstrating high solubility in acidic environments (2,942 mcg/mL at pH 1.0) but substantially reduced solubility under neutral conditions (0.81 mcg/mL at pH 7.4). This characteristic creates a critical dependency on gastric acidity for adequate dissolution and subsequent systemic absorption [1] [2].

The clinical significance of delavirdine's pH-dependent solubility becomes particularly evident in patients with gastric hypoacidity or achlorhydria, conditions characterized by reduced or absent gastric acid production. Achlorhydria can occur spontaneously in HIV-infected populations or result from medical interventions such as chronic antacid use, H2-receptor antagonist therapy, or proton pump inhibitor administration. Under these conditions, the bioavailability of delavirdine decreases substantially due to incomplete dissolution in the gastrointestinal tract, potentially leading to subtherapeutic plasma concentrations and compromised virologic control [3] [4]. This application note comprehensively addresses the mechanistic basis, clinical evidence, and practical protocols for optimizing delavirdine absorption through co-administration with acidic beverages in this special population.

Clinical Evidence and Scientific Rationale

Key Study Findings

The foundational clinical investigation examining delavirdine pharmacokinetics in gastric hypoacidity was a matched cohort study conducted by Shelton et al. (2003) that enrolled 21 HIV-infected subjects (11 with gastric hypoacidity and 10 with normal gastric acidity). Participants received delavirdine 400 mg three times daily with either water or an acidic beverage (typically orange juice) in a crossover design. Pharmacokinetic parameters were determined over 8 hours after 14 days of each treatment, with simultaneous measurement of gastric pH [3] [5].

The results demonstrated that subjects with gastric hypoacidity exhibited approximately 50% reduction in key delavirdine exposure parameters when the medication was administered with water compared to subjects with normal gastric acidity. Specifically, decreases were observed in maximum plasma concentration (C~max~), area under the curve from 0-8 hours (AUC~0→8h~), and minimum concentration (C~min~). Concurrently, the extent of delavirdine metabolism was higher in hypoacidic subjects, suggesting that reduced absorption led to proportionally greater metabolism of the absorbed drug. Importantly, administration with orange juice significantly lowered mean gastric pH and enhanced delavirdine absorption by 50% to 70% in subjects with gastric hypoacidity, while having only marginal effects in subjects with normal gastric acidity [3].

Table 1: Pharmacokinetic Parameters of Delavirdine (400 mg) Under Different Gastric Conditions

Patient Group Administration C~max~ AUC~0→8h~ C~min~ Gastric pH
Gastric hypoacidity With water ↓ ~50% ↓ ~50% ↓ ~50% >3
Gastric hypoacidity With acidic beverage ↑ 50-70% ↑ 50-70% ↑ 50-70% Reduced
Normal acidity With water Reference Reference Reference Normal
Normal acidity With acidic beverage Minimal change Minimal change Minimal change Slightly reduced
Mechanistic Basis for Acidic Beverage Intervention

The physicochemical basis for the observed pharmacokinetic differences lies in delavirdine's molecular structure and ionization behavior. As a weak base with pK~a~ values in the acidic range, delavirdine remains predominantly ionized and soluble at low pH levels. However, as pH increases above 3, the compound transitions to its non-ionized form, which has extremely poor aqueous solubility. This explains why patients with gastric pH >3 experience significantly reduced absorption [1] [2].

Acidic beverages such as orange juice (pH ~3.5-4.0) and cranberry juice (pH ~2.3-2.5) create a localized acidic microenvironment in the stomach, facilitating delavirdine dissolution before gastric emptying and intestinal absorption. It is important to note that while acidic beverages substantially improve absorption in hypoacidic patients, they do not completely normalize delavirdine exposure to levels observed in patients with normal gastric acidity. This suggests that factors beyond gastric dissolution, potentially including intestinal permeability or first-pass metabolism, may contribute to the remaining differential [3] [4].

Experimental Protocols and Methodologies

Pharmacokinetic Study Design

Objective: To evaluate the effects of acidic beverage co-administration on delavirdine pharmacokinetics in subjects with gastric hypoacidity.

Subject Selection:

  • Recruit HIV-infected adults (18-60 years) with documented gastric hypoacidity (gastric pH >3 under fasting conditions)
  • Match with control subjects having normal gastric acidity (pH <3)
  • Exclude patients with hepatic impairment, severe renal dysfunction, or taking contraindicated medications

Study Design:

  • Employ a randomized, two-period, crossover design with 14-day treatment periods separated by a 7-day washout
  • Administer delavirdine 400 mg three times daily with either 240 mL water or 240 mL acidic beverage (orange juice)
  • Standardize meals during pharmacokinetic profiling days

Pharmacokinetic Sampling:

  • Collect blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose on day 14 of each period
  • Process plasma immediately by centrifugation at 1500×g for 10 minutes at 4°C
  • Store plasma at -70°C until analysis [3]

Table 2: Pharmacokinetic Analysis Parameters for Delavirdine

Parameter Definition Calculation Method
C~max~ Maximum observed plasma concentration Direct observation from concentration-time data
T~max~ Time to reach C~max~ Direct observation from concentration-time data
AUC~0→8h~ Area under the concentration-time curve from 0 to 8 hours Linear trapezoidal method
C~min~ Trough concentration at 8 hours post-dose Measured value at 8 hours
t~1/2~ Apparent terminal elimination half-life ln(2)/λ~z~, where λ~z~ is the terminal rate constant
Analytical Method for Delavirdine Quantification

Chromatographic System:

  • Utilize an isocratic reversed-phase high-performance liquid chromatography (HPLC) system with fluorescence detection
  • Employ a Zorbax SB C~18~ analytical column (75×4.6 mm I.D., 3.5 μm particle size)
  • Protect with a Chromguard C~18~ guard column
  • Maintain column temperature at 40°C

Mobile Phase:

  • Prepare mixture of 25 mM ammonium acetate buffer (pH 4.0) and acetonitrile (55:45, v/v)
  • Adjust pH to 4.0 with acetic acid
  • Filter through 0.45 μm membrane and degase before use
  • Flow rate: 1.0 mL/min

Detection:

  • Fluorescence detection with excitation at 305 nm and emission at 425 nm
  • Injection volume: 50 μL
  • Run time: 10 minutes per sample [1]

Sample Preparation:

  • Thaw plasma samples at room temperature
  • Aliquot 0.5 mL plasma into glass extraction tubes
  • Add internal standard solution (structural analog or stable isotope-labeled delavirdine)
  • Perform liquid-liquid extraction with diethyl ether
  • Evaporate organic layer under nitrogen stream at 40°C
  • Reconstitute residue in 200 μL mobile phase
  • Transfer to autosampler vials for analysis

Validation Parameters:

  • Establish linear range of 50-20,000 ng/mL (covering therapeutic concentrations)
  • Determine precision (CV <15%) and accuracy (85-115%)
  • Evaluate specificity, recovery, and stability under various conditions
  • Document matrix effects and extraction efficiency [1]
Gastric pH Monitoring Protocol

Methodology:

  • Perform gastric pH measurement using Heidelberg pH capsule or nasogastric pH probe
  • Record baseline pH after overnight fast
  • Monitor pH for 30 minutes before and 120 minutes after delavirdine administration
  • Document mean pH, percentage of time pH >3, and nadir pH after beverage consumption

Timing:

  • Conduct pH monitoring on day 14 of each treatment period
  • Synchronize with pharmacokinetic sampling [3]

Data Analysis and Interpretation

Statistical Methods

Pharmacokinetic Analysis:

  • Calculate primary parameters (C~max~, AUC~0→8h~, C~min~) using non-compartmental methods
  • Perform natural logarithmic transformation of parameters before statistical analysis
  • Conduct analysis of variance (ANOVA) including sequence, period, and treatment effects
  • Calculate 90% confidence intervals for geometric mean ratios (acidic beverage/water)

Acceptance Criteria:

  • Bioequivalence approach: 90% CI for AUC and C~max~ ratios entirely above 0.80
  • Statistical significance: p < 0.05 for within-group comparisons

Exploratory Analyses:

  • Correlate gastric pH parameters with delavirdine exposure using linear regression
  • Evaluate relationship between magnitude of pH reduction and absorption enhancement [3]
Expected Results and Interpretation

Based on the seminal study by Shelton et al., researchers should anticipate:

  • In gastric hypoacidity subjects: Geometric mean ratios (acidic beverage/water) of approximately 1.5-1.7 for C~max~, AUC~0→8h~, and C~min~
  • In normal acidity subjects: Geometric mean ratios close to 1.0 with 90% CI within 0.80-1.25
  • Correlation analysis: Inverse relationship between gastric pH and delavirdine exposure (higher pH associated with lower absorption)
  • Inter-subject variability: Coefficient of variation >30% for all parameters in hypoacidity group with water administration, decreasing with acidic beverage co-administration

The experimental workflow for assessing the impact of acidic beverages on delavirdine absorption in achlorhydria can be visualized as follows:

G Start Subject Identification: HIV+ with Gastric Hypoacidity Screening Confirm Achlorhydria: Gastric pH >3 fasting Start->Screening Randomization Randomized Crossover Design Screening->Randomization Arm1 Treatment Arm 1: Delavirdine 400mg + Water Randomization->Arm1 Arm2 Treatment Arm 2: Delavirdine 400mg + Acidic Beverage Randomization->Arm2 PK_Assessment Pharmacokinetic Assessment Arm1->PK_Assessment pH_Monitoring Gastric pH Monitoring Arm1->pH_Monitoring Arm2->PK_Assessment Arm2->pH_Monitoring Bioanalysis HPLC Analysis with Fluorescence Detection PK_Assessment->Bioanalysis Data_Analysis Statistical Comparison of PK Parameters pH_Monitoring->Data_Analysis Bioanalysis->Data_Analysis Conclusion Interpret Results and Draw Conclusions Data_Analysis->Conclusion

Practical Applications and Clinical Management

Clinical Implementation Protocol

Based on the evidence and pharmacological principles, the following clinical protocol is recommended for managing delavirdine administration in patients with suspected or confirmed gastric hypoacidity:

Patient Assessment:

  • Evaluate risk factors for gastric hypoacidity: advanced HIV disease, chronic antacid use, autoimmune disorders, previous gastric surgery
  • Consider empirical therapy based on clinical suspicion or confirm with gastric pH testing if available

Administration Guidelines:

  • For patients with confirmed or suspected achlorhydria: Administer delavirdine with 240 mL of acidic beverage such as orange juice or cranberry juice
  • Dissolve four 100 mg tablets in water OR swallow two 200 mg tablets intact with the acidic beverage
  • Maintain consistent timing between delavirdine and acidic beverage administration across doses
  • Avoid concurrent antacids, H2-receptor antagonists, or proton pump inhibitors; if necessary, separate administration by at least 1 hour before or after delavirdine [6] [2]

Monitoring Parameters:

  • Clinical: Skin rash (most common adverse effect), gastrointestinal symptoms
  • Virologic: HIV RNA viral load at baseline and every 3 months
  • Immunologic: CD4+ cell count at baseline and every 3-6 months
  • Therapeutic drug monitoring: Trough delavirdine concentrations if available (target >35 μM based on protein-binding adjusted IC~50~) [1]
Special Population Considerations

Elderly Patients: Delavirdine has not been specifically studied in elderly populations. Age-related decreases in gastric acid production may increase the prevalence of hypoacidity in this population, warranting more frequent assessment of gastric function or empirical use of acidic beverages.

Hepatic Impairment: Delavirdine is primarily metabolized by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6). Patients with hepatic impairment may experience reduced clearance and consequently higher exposure; however, the impact on absorption remains dependent on gastric acidity.

Drug Interactions: Delavirdine is a potent inhibitor of CYP3A4 and has numerous clinically significant drug interactions. Importantly, medications that increase gastric pH (antacids, H2-receptor antagonists, proton pump inhibitors) should be administered separately from delavirdine. Additionally, inducers of CYP3A4 (rifampin, carbamazepine, phenytoin) may significantly reduce delavirdine concentrations and should be avoided [6] [7] [4].

The metabolic pathways and drug interaction profile of delavirdine can be visualized as follows:

G Delavirdine Delavirdine Administration Absorption Gastric Absorption pH-Dependent Delavirdine->Absorption Metabolism Hepatic Metabolism CYP3A4 (Primary) CYP2D6 (Minor) Absorption->Metabolism Metabolites Metabolites: N-desalkyl Delavirdine Pyridine Hydroxy Metabolites Metabolism->Metabolites Excretion Biliary and Renal Excretion Metabolites->Excretion Inhibitors CYP3A4 Inhibitors: Increased Delavirdine Exposure Inhibitors->Metabolism Inhibition Inducers CYP3A4 Inducers: Decreased Delavirdine Exposure Inducers->Metabolism Induction pH_Modifiers Gastric pH Modifiers: Reduced Absorption pH_Modifiers->Absorption Interaction

Regulatory Considerations and Conclusion

FDA Recommendations and Product Information

The official prescribing information for Rescriptor (this compound) includes specific guidance regarding administration in achlorhydric patients:

  • "Patients with achlorhydria should take RESCRIPTOR with an acidic beverage (e.g., orange or cranberry juice)."
  • "However, the effect of an acidic beverage on the absorption of delavirdine in patients with achlorhydria has not been investigated." [2]

This statement acknowledges the theoretical basis and clinical observations supporting the practice while noting the limited controlled trial data. The recommended dosage remains 400 mg (four 100 mg or two 200 mg tablets) three times daily regardless of administration with acidic beverages, as the intervention is intended to normalize absorption rather than permit dose adjustment.

Therapeutic Implications and Future Directions

The co-administration of delavirdine with acidic beverages in patients with gastric hypoacidity represents a targeted pharmacokinetic optimization strategy based on sound physicochemical principles and clinical evidence. This approach demonstrates how understanding a drug's pH-dependent solubility can inform practical clinical interventions to overcome absorption barriers in special populations.

Future research directions should include:

  • Validation of the acidic beverage intervention in larger, more diverse populations
  • Exploration of alternative acidifying agents for patients with contraindications to juice consumption
  • Investigation of novel formulation technologies to overcome pH-dependent solubility limitations
  • Assessment of the impact of this intervention on long-term virologic outcomes

References

Experimental Protocol: Pharmacokinetic Drug-Drug Interaction Study

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a clinical study design to evaluate the pharmacokinetic interaction between two antiretroviral drugs, based on a published methodology [1].

Table 1: Key Elements of the Study Protocol
Protocol Element Description
Study Design Prospective, open-label, randomized, two-sequence, two-period, multiple-dose study [1]
Subjects 18 healthy male volunteers (aged 18-50) [1]

| Interventions | Sequence A (n=9): Drug A (600 mg twice daily) for 10 days, then Drug A + Drug B (600 mg twice daily) for 10 days. Sequence B (n=9): Drug B (600 mg twice daily) for 10 days, then Drug B + Drug A (600 mg twice daily) for 10 days [1]. | | Pharmacokinetic Evaluation | Intensive 24-hour plasma sampling on Day 10 (monotherapy) and Day 20 (combination therapy) [1]. | | Safety Assessment | Physical exam, ECG, lab tests at baseline; recording of adverse events throughout the study [1]. | | Bioanalytical Method | Simultaneous quantification of both drugs in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection [1]. |

Detailed Methodologies
  • Blood Sampling and Processing: Blood samples (10 mL) are collected in lithium-heparin tubes at 15 time points over 24 hours (pre-dose and up to 24 hours post-dose). Plasma is separated by centrifugation immediately and stored at -80°C until analysis [1].
  • Drug Concentration Analysis: A validated HPLC method is used. Plasma samples undergo liquid-liquid extraction with heptane-ethyl acetate. The organic layer is evaporated, the residue is reconstituted, and an aliquot is injected into the HPLC system for separation and quantification [1].
  • Data and Safety Monitoring: Adverse events are graded for severity using a standardized scale (e.g., DAIDS table). Participants are monitored for rash, fever, and mucosal lesions [1].

The workflow for this pharmacokinetic study is summarized in the diagram below:

Start Study Start Screen Subject Screening & Enrollment Start->Screen Randomize Randomization Screen->Randomize SeqA Sequence A (n=9) Drug A for 10 days Randomize->SeqA SeqB Sequence B (n=9) Drug B for 10 days Randomize->SeqB PK1 24-hr PK Sampling (Day 10) SeqA->PK1 SeqB->PK1 Comb Combination Therapy Drug A + Drug B for 10 days PK1->Comb PK2 24-hr PK Sampling (Day 20) Comb->PK2 Analyze Bioanalytical Analysis & PK Calculation PK2->Analyze End Study End Analyze->End

Figure 1: Workflow for a two-sequence pharmacokinetic interaction study.

Modern Context and Alternative Salvage Therapy Approaches

Contemporary guidelines for managing virologic failure emphasize strategies that are more effective and safer than historical delavirdine-based regimens.

Guiding Principles for Modern Salvage Therapy
  • Genotypic Resistance Testing (GRT): For virologic failure (HIV RNA ≥500 copies/mL), perform GRT while the patient is on the failing regimen or within 4 weeks of discontinuation to guide regimen selection [2] [3].
  • Regimen Selection: The new regimen should include at least two, and preferably three, fully active drugs [4] [3]. A common and effective strategy is to combine an antiretroviral from a class with a high genetic barrier to resistance.
  • High Barrier to Resistance Agents: Second-generation integrase strand transfer inhibitors (INSTIs) like dolutegravir (DTG) and boosted protease inhibitors like darunavir (DRV/r) are cornerstones of salvage therapy due to their high resistance barriers [5] [3].
  • NRTI Backbone Management: If NRTI resistance exists, using two NRTIs (TAF/TDF + FTC/3TC) with a fully active, high-barrier drug like DTG is a recommended option. NRTI-sparing regimens (e.g., DTG + boosted DRV) are also viable if no resistance to these agents is present [3].
Table 2: Modern Salvage Therapy Regimen Constructs
Scenario Recommended Regimen Construct Key Considerations
General Approach 2 fully active drugs, with at least one having a high resistance barrier (e.g., DTG or DRV/r) [3]. Preferred strategy per most guidelines.
NRTI Resistance DTG + DRV/r (NRTI-sparing) [3]. Effective even with extensive NRTI resistance [3].

| Complex Multi-Drug Resistance | Novel Agents & Strategies: • Long-acting fusion inhibitors (e.g., Albuvirtide (ABT)) [6]. • Capsid inhibitors, other entry inhibitors [3]. • Clinical trials for investigational agents [3]. | Requires expert consultation. ABT has shown success in cases with INSTI resistance [6]. |

Conclusion

While delavirdine has historical significance, its clinical use is obsolete. Modern salvage therapy for HIV is guided by genotypic resistance testing and utilizes potent, high-barrier agents like dolutegravir and darunavir. The provided protocol remains valuable as a template for designing rigorous pharmacokinetic studies of new drug combinations.

References

Comprehensive Application Notes and Protocols for Delavirdine Drug Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Status

Delavirdine mesylate is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) specifically active against HIV-1. Its chemical name is piperazine, 1-[3-[(1-methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-, monomethanesulfonate, with a molecular formula of C₂₂H₂₈N₆O₃S•CH₄O₃S and a molecular weight of 552.68 [1]. Delavirdine exhibits nonlinear pharmacokinetics with oral clearance decreasing approximately 22-fold as the daily dose increases from 60 to 1,200 mg, resulting in a half-life that ranges from 2 to 11 hours (mean 5.8 hours at 400 mg three times daily) [2] [1].

Despite its initial approval for HIV treatment, delavirdine's clinical use has become increasingly limited due to several factors: high pill burden (400mg three times daily), suboptimal potency compared to other NNRTIs, and the availability of more convenient regimens with superior efficacy [3]. Clinical guidelines no longer recommend delavirdine as part of initial antiretroviral regimens, though it remains important from a pharmacological perspective due to its unique drug interaction profile [3].

Mechanisms of Action and Pharmacokinetic Properties

Antiviral Mechanism

Delavirdine exerts its antiviral effect through allosteric inhibition of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors that compete with natural nucleotides, delavirdine binds directly to a specific hydrophobic pocket near the enzyme's active site, inducing conformational changes that disrupt its catalytic function [4]. This binding is non-competitive with respect to template:primer or deoxynucleoside triphosphates and exhibits high specificity for HIV-1 reverse transcriptase, with minimal inhibition of HIV-2 RT or human cellular DNA polymerases α, γ, or δ [2] [1]. The compound demonstrates in vitro anti-HIV-1 activity with IC₅₀ values ranging from 0.005 to 0.030 μM for laboratory isolates and a mean IC₅₀ of 0.038 μM for clinical isolates [1].

Metabolic Profile and Pharmacokinetics

Delavirdine undergoes extensive hepatic metabolism primarily via the cytochrome P450 3A (CYP3A) system, with minor contributions from CYP2D6 [1]. Its pharmacokinetic profile is characterized by:

  • Oral Absorption: Rapid absorption with peak plasma concentrations occurring approximately 1 hour post-dose [1]
  • Bioavailability: Approximately 85% for tablets relative to oral solution, unaffected by food intake [1]
  • Protein Binding: Extensive plasma protein binding (approximately 98%), primarily to albumin [2]
  • Distribution: Limited penetration into sanctuary sites with cerebrospinal fluid concentrations averaging 0.4% of plasma levels [1]
  • Elimination: Less than 5% excreted unchanged in urine, with approximately 44% recovered in feces and 51% in urine as metabolites [1]

Table 1: Key Pharmacokinetic Parameters of Delavirdine at 400mg Three Times Daily

Parameter Value Comments
Cₘₐₓ 35 ± 20 μM Wide interindividual variability
AUC 180 ± 100 μM·h Nonlinear kinetics observed
Cₘᵢₙ 15 ± 10 μM Trough concentration
Tₘₐₓ ~1 hour Rapid absorption
Half-life 5.8 hours (range 2-11) Dose-dependent
Protein binding ~98% Primarily albumin

Drug Interaction Mechanisms and Management

Metabolic Interactions

Delavirdine exhibits a unique interaction profile among NNRTIs, functioning as a potent inhibitor rather than an inducer of cytochrome P450 enzymes. It significantly inhibits CYP3A4 and, to a lesser extent, CYP2C9, CYP2D6, and CYP2C19 [5] [1]. This inhibition is reversible within approximately one week after discontinuation [1]. This pharmacodynamic characteristic fundamentally differentiates delavirdine from other agents in its class and forms the basis for its distinctive drug interaction profile.

The following diagram illustrates delavirdine's primary metabolic interactions and their clinical consequences:

G Delavirdine Delavirdine CYP3A4 CYP3A4 Delavirdine->CYP3A4 Inhibits CYP2C9 CYP2C9 Delavirdine->CYP2C9 Inhibits CYP2D6 CYP2D6 Delavirdine->CYP2D6 Inhibits CYP2C19 CYP2C19 Delavirdine->CYP2C19 Inhibits ProteaseInhibitors ProteaseInhibitors CYP3A4->ProteaseInhibitors Increased Levels Benzodiazepines Benzodiazepines CYP3A4->Benzodiazepines Increased Levels CCB CCB CYP3A4->CCB Increased Levels Statins Statins CYP3A4->Statins Increased Levels EnzymeInducers EnzymeInducers EnzymeInducers->Delavirdine Induces Metabolism ReducedLevels ReducedLevels EnzymeInducers->ReducedLevels Leads To GastricAcid GastricAcid GastricAcid->Delavirdine Required for Absorption ReducedAbsorption ReducedAbsorption GastricAcid->ReducedAbsorption Altered pH Leads To

Diagram 1: Delavirdine's Primary Drug Interaction Mechanisms. The diagram illustrates delavirdine's dual role as both a substrate and inhibitor of cytochrome P450 enzymes, and its pH-dependent absorption characteristics.

Clinically Significant Drug Interactions

Delavirdine participates in numerous clinically significant drug interactions that require careful management. These interactions can be categorized by their mechanism and clinical importance:

Table 2: Significant Delavirdine Drug Interactions and Management Recommendations

Interacting Drug Class Examples Mechanism Effect Management Recommendation
Potent CYP3A4 Inducers Rifampin, Rifabutin, Phenytoin, Carbamazepine, Phenobarbital Increased delavirdine metabolism 5-fold increase in delavirdine clearance; 80% reduction in AUC [6] [7] Contraindicated. Avoid coadministration due to risk of therapeutic failure [8]
Protease Inhibitors Indinavir, Saquinavir, Nelfinavir CYP3A4 inhibition by delavirdine Increased protease inhibitor exposure: Indinavir AUC , Cₘᵢₙ ↑118%; Saquinavir AUC ↑120% [5] [1] Consider dose reduction of protease inhibitor; monitor for toxicity [5]
Acid-Reducing Agents Antacids, H₂-receptor antagonists, Proton pump inhibitors Increased gastric pH reduces delavirdine solubility Decreased delavirdine absorption and bioavailability [5] [8] Separate administration by at least 1 hour; use with acidic beverage in achlorhydria [8]
Contraindicated CYP3A4 Substrates Cisapride, Pimozide, Astemizole, Terfenadine, Ergot alkaloids, Midazolam, Triazolam Inhibition of metabolism by delavirdine Potential for serious/life-threatening reactions: arrhythmias, respiratory depression, ergotism [3] [8] Strictly contraindicated. Consider alternative agents [8]
Didanosine Buffered didanosine formulation pH-dependent interaction Reduced delavirdine absorption [5] [1] Administer at least 1 hour apart [5]

Experimental Protocols for Interaction Studies

Protocol 1: Clinical Pharmacokinetic Interaction Study

Objective: To evaluate the effect of a concomitant drug on steady-state delavirdine pharmacokinetics.

Methodology:

  • Study Design: Open-label, multiple-dose, crossover or parallel group design
  • Subjects: HIV-1 infected patients with CD4 counts between 100-500 cells/mm³ [7]
  • Delavirdine Dosing: 400mg three times daily for 30 days [7]
  • Interacting Drug: Administered at recommended dose on study days 16-30 [7]
  • Sample Collection: Serial blood samples collected over 8-hour intervals on days 15, 16, and 30 [7]
  • Analytical Method: HPLC with UV detection for delavirdine and metabolite quantification [7]
  • Pharmacokinetic Analysis: Non-compartmental methods to determine AUC, Cₘₐₓ, Tₘₐₓ, and oral clearance [7]

Endpoint Analysis:

  • Compare delavirdine pharmacokinetic parameters before and during coadministration
  • Statistical analysis using ANOVA for crossover designs or paired t-tests
  • 90% confidence intervals for geometric mean ratios of AUC and Cₘₐₓ [1]
Protocol 2: In Vitro CYP Inhibition Assessment

Objective: To characterize delavirdine's inhibition potential against major cytochrome P450 enzymes.

Methodology:

  • System: Human liver microsomes or recombinant CYP enzymes [1]
  • Incubation Conditions: Delavirdine (0.1-100 μM) with CYP-specific probe substrates
  • CYP Isoforms: 3A4, 2C9, 2D6, 2C19 [1]
  • Analytical Method: LC-MS/MS for metabolite formation
  • Data Analysis: IC₅₀ determination using nonlinear regression

Key Findings:

  • Delavirdine demonstrates potent inhibition of CYP3A4 (IC₅₀ < 1 μM) [1]
  • Moderate inhibition of CYP2C9, 2D6, and 2C19 [1]
  • Time-dependent inhibition studies to assess mechanism
Protocol 3: Protein Binding Determination

Objective: To evaluate delavirdine plasma protein binding using equilibrium dialysis.

Methodology:

  • Apparatus: Equilibrium dialysis cells with semi-permeable membrane
  • Conditions: Delavirdine concentrations 0.5-196 μM in human plasma [1]
  • Incubation: 4 hours at 37°C with continuous shaking
  • Analysis: HPLC-UV quantification of delavirdine in plasma and buffer chambers
  • Calculation: Percent bound = (1 - C_{buffer}/C_{plasma}) × 100

Validation Parameters:

  • Mass balance recovery (85-115%)
  • Time to equilibrium established in preliminary experiments
  • Consistency across physiological pH range (7.2-7.4)

Clinical Management and Therapeutic Recommendations

Therapeutic Drug Monitoring

While routine therapeutic drug monitoring of delavirdine is not standard practice, specific clinical scenarios warrant consideration of plasma level assessment:

  • Suspected interactions with concomitant medications
  • Unexpected virologic failure without apparent resistance
  • Management of complex polypharmacy in advanced HIV patients
  • Evaluation of adherence in patients with suboptimal response

The target therapeutic range for delavirdine is based on steady-state trough concentrations (Cₘᵢₙ) approximately 15 ± 10 μM observed in clinical trials with the 400mg three times daily regimen [1].

Special Population Considerations

Hepatic Impairment: Delavirdine pharmacokinetics have not been formally studied in hepatic impairment. Given its extensive hepatic metabolism, patients with liver dysfunction may experience increased drug exposure and require enhanced monitoring [1].

Renal Impairment: Less than 5% of unchanged delavirdine is excreted renally, suggesting dosage adjustment may not be necessary in renal impairment. However, formal studies are lacking [1].

Achlorhydria: Patients with reduced gastric acidity should take delavirdine with an acidic beverage such as orange or cranberry juice to enhance solubility and absorption [8].

Management of Overlapping Toxicities

The most frequently observed adverse effect of delavirdine is skin rash, occurring in up to 20% of patients, typically within 1-3 weeks of treatment initiation [2] [9]. Most rashes are mild to moderate and resolve within 3-14 days without treatment discontinuation. However, severe skin reactions accompanied by fever, blistering, oral lesions, conjunctivitis, swelling, or muscle/joint aches require immediate drug discontinuation and medical evaluation [2].

Other commonly reported adverse effects include headache, fatigue, nausea, diarrhea, and elevations in hepatic transaminases [9]. The unique toxicity profile of delavirdine should be considered when co-prescribing with other agents having overlapping adverse effects.

Regulatory and Development Considerations

Delavirdine's complex drug interaction profile presents both challenges and opportunities in drug development:

  • Clinical Development: Comprehensive drug-drug interaction studies should be conducted early in development to identify potential interactions with commonly co-prescribed medications in the target population [5]

  • Labeling Considerations: The delavirdine package insert contains extensive contraindications and warnings regarding drug interactions, particularly with CYP3A4 inducers and substrates with narrow therapeutic indices [1] [8]

  • Therapeutic Optimization: Delavirdine's unique property as a CYP3A4 inhibitor has been explored as a potential pharmacokinetic enhancer for other antiretrovirals, similar to the use of ritonavir and cobicistat [5]

  • Post-Marketing Surveillance: Continued vigilance for previously unrecognized interactions is essential, particularly as new medications are introduced that might share metabolic pathways with delavirdine

Conclusion

Delavirdine presents a complex drug interaction profile characterized by its dual role as both a substrate and inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Its inhibition profile distinguishes it from other NNRTIs and creates unique considerations for clinical management. The most significant interactions involve concomitant use with potent enzyme inducers such as rifamycins and anticonvulsants, which substantially reduce delavirdine exposure and compromise efficacy.

Successful management of delavirdine therapy requires comprehensive medication review, appropriate timing of administration relative to acid-reducing agents, and vigilant therapeutic monitoring when used with protease inhibitors and other CYP3A4 substrates. Although delavirdine's clinical use has declined with the availability of better-tolerated regimens with more favorable interaction profiles, understanding its interaction mechanisms remains valuable for clinical pharmacologists and researchers studying antiretroviral drugs.

References

Delavirdine mesylate IC50 for HIV-1 reverse transcriptase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Profile of Delavirdine

The table below summarizes the available quantitative data on Delavirdine's inhibitory activity.

Parameter Value / Range Context Source
In vitro IC₅₀ 0.008 - 0.9 µM Against laboratory strains of HIV-1 in various cell culture studies [1]
In vitro IC₉₀ ~0.1 µM Serum levels of 10 µM are 100-fold above the in vitro IC₉₀ activity [2] [3]
Achievable Serum Level ~10 µM Trough concentration in plasma [2] [3]
Therapeutic Margin ~100-fold Ratio of achievable serum level (10 µM) to in vitro IC₉₀ (~0.1 µM) [2] [3]

Protocol: FRET-Based Assay for HIV-1 RT Inhibition

This detailed protocol is adapted from a published FRET-based assay suitable for high-throughput screening of HIV-1 RT inhibitors, including NNRTIs like Delavirdine [4]. The following diagram outlines the core workflow and principle of the assay.

fret_assay_workflow cluster_principle FRET Principle start Prepare Doubly-Labeled p/t Duplex step1 Form RT/p/t Complex start->step1 step2 Pre-incubate with Inhibitor step1->step2 step3 Initiate Polymerization with dNTPs step2->step3 step4 Monitor FRET Signal in Real-Time step3->step4 step5 Analyze Polymerization Kinetics step4->step5 p1 Primer (Cy5 Acceptor) fret High FRET (Close Proximity) p1->fret t1 Template (TMR Donor) t1->fret

Diagram Overview: The workflow involves preparing a primer/template (p/t) duplex labeled with donor (TMR) and acceptor (Cy5) fluorophores. The complex is formed with HIV-1 RT, pre-incubated with the test inhibitor, and polymerization is initiated by adding dNTPs. As the primer extends, the increased distance between fluorophores causes a decrease in FRET efficiency, which is monitored in real-time [4].

Materials
  • Proteins: Recombinant HIV-1 reverse transcriptase (e.g., heterodimeric p66/p51) [4].
  • Oligonucleotides:
    • Template: 63-mer DNA oligo (5'-...-3') labeled with a TMR (carboxytetramethylrhodamine) donor fluorophore on a internal thymidine base (e.g., at position T2) [4].
    • Primer: 23-mer DNA oligo (5'-CAG CAG TAC AAA TGG CAG TAT TC-3') labeled with a Cy5 acceptor fluorophore on an internal thymidine base (e.g., at position T19) [4].
  • Reagents: UltraPure dNTP mix (dATP, dCTP, dGTP, dTTP), assay buffer (50 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂), test inhibitor (e.g., Delavirdine mesylate dissolved in DMSO), positive control inhibitors (e.g., Nevirapine) [4].
Procedure
  • Annealing p/t Duplex: Mix equimolar amounts of primer and template oligonucleotides. Heat the mixture to 90°C for 2 minutes and allow it to cool slowly to room temperature over several hours [4].
  • Form RT/p/t Complex: In a well of a 96-well plate, mix 100 nM HIV-1 RT with 100 nM of the doubly-labeled p/t duplex in assay buffer. The total reaction volume can be 200 µL [4].
  • Inhibitor Pre-incubation: Add the test inhibitor (e.g., Delavirdine) at the desired concentration to the RT/p/t complex. Pre-incubate the mixture for at least 5 minutes at 20°C [4].
  • Initiate Polymerization: Trigger the reaction by adding dNTPs to a final concentration of 100 µM [4].
  • Real-Time Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 20°C. Excite the TMR donor at 540 nm and record the emission of the TMR donor at 580 nm continuously for several minutes [4].
    • Principle: Before polymerization, the fluorophores are close, and FRET occurs, leading to lower TMR donor emission. As RT extends the primer, the fluorophores separate, FRET decreases, and the TMR donor fluorescence intensity increases [4].
Data Analysis
  • Fit Kinetic Traces: Plot the fluorescence intensity at 580 nm over time. Fit the resulting kinetic trace to a suitable equation (e.g., a single or double exponential function) to obtain the observed rate constant of polymerization (k_obs) [4].
  • Calculate % Inhibition: The percentage of inhibition at a given inhibitor concentration can be calculated by comparing the k_obs or the total fluorescence change (amplitude) in the test sample to that of a no-inhibitor control (100% activity) and a no-reaction background (0% activity) [4].
  • Determine IC₅₀: Measure the percentage of inhibition across a range of inhibitor concentrations (e.g., 8-10 serial dilutions). Fit the dose-response data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value [5].

Research Implications and Synergy

Delavirdine demonstrates clinical synergy with nucleoside analogues like zidovudine (ZDV) and didanosine (ddI). Studies note a better and more sustained improvement in surrogate markers (CD4 counts, viral RNA levels) when Delavirdine is combined with a nucleoside RTI, particularly in treatment-naive patients or those sensitive to the nucleoside agent [2] [3] [1]. This supports its use in combination antiretroviral therapy.

Finding Specific IC50 Data

The search results did not contain a direct measurement of this compound's IC50 in the described FRET assay or other enzymatic assays. To find this specific information, you could:

  • Search specialized databases like BindingDB or PubChem, which aggregate bioactivity data from scientific literature.
  • Consult original research articles focused specifically on the kinetics of NNRTI inhibition, which may contain detailed enzymatic data for Delavirdine.

References

reducing Delavirdine and didanosine drug interaction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism behind the delavirdine-didanosine interaction? The interaction is physicochemical, not metabolic. Delavirdine mesylate requires an acidic environment for optimal dissolution and absorption [1]. Didanosine (specifically, the older buffered tablet formulation) contains antacid buffers to protect it from gastric acid. Concurrent administration raises the gastric pH, which can significantly reduce the solubility and subsequent absorption of delavirdine [2] [3].

  • Q2: Does this interaction occur with all didanosine formulations? The documented interaction is most pronounced with the buffered tablet and powder formulations of didanosine. The modern enteric-coated (EC) capsule (Videx EC) is designed to dissolve in the intestine, not the stomach. While the EC formulation may lessen the interaction by bypassing gastric pH alteration, the definitive study was conducted with the buffered formulation. A prudent approach is to apply the same dosing separation until specific studies with the EC capsule confirm its lack of interaction [4] [5].

  • Q3: What is the clinical significance of this interaction based on available studies? The clinical significance depends on the dosing regimen:

    • Single-Dose Studies: Showed a statistically significant reduction in the absorption of both drugs when administered concurrently. Delavirdine exposure (AUC) was reduced by up to 38% [2] [3].
    • Multiple-Dose (Steady-State) Studies: Found that while a reduction in delavirdine's maximum concentration (Cmax) persisted, its overall exposure (AUC) was not significantly different from baseline. No significant impact on didanosine pharmacokinetics was observed at steady state [1]. The conclusion from the multiple-dose study was that for long-term therapy, the drugs could be taken together to enhance adherence, but administering them one hour apart successfully avoided the interaction [1].
  • Q4: Is delavirdine still available for clinical use? No. Delavirdine (Rescriptor) is no longer marketed in the United States [6]. This guide is intended for historical and research purposes to understand drug interaction principles.

Experimental Data & Protocols

The following tables summarize key quantitative findings from pivotal clinical studies on this interaction.

Table 1: Single-Dose Pharmacokinetic Study Data (n=12) [2] [3] This crossover study evaluated the interaction after a single dose of this compound (400 mg) and didanosine (125-200 mg as buffered tablets).

Treatment Protocol Delavirdine Cmax (µM) Delavirdine AUC₀→∞ (µM•h) Didanosine Cmax (µM) Didanosine AUC₀→∞ (µM•h)
Drugs Given Alone 7.22 ± 4.0 22.5 ± 14 4.65 ± 2.0 7.93 ± 3.9
Drugs Given Concurrently 3.51 ± 1.9 14.0 ± 5.7 3.22 ± 0.59 6.54 ± 2.3
% Change ⭣ 51% ⭣ 38% ⭣ 31% ⭣ 18%

Table 2: Multiple-Dose Pharmacokinetic Study Data (n=9) [1] This steady-state study evaluated HIV-infected patients stabilized on didanosine, with delavirdine added (400 mg every 8 hours).

Treatment Protocol Delavirdine Cmax (µM) Delavirdine AUC (µM•h)
Baseline (Didanosine alone) 35.5 ± 17 153 ± 79
Drugs Taken Together 22.4 ± 11 114 ± 56
% Change / p-value ⭣ 37% (p=0.045) ⭣ 25% (p=0.181)

Key Experimental Protocol: Single-Dose Crossover Study [2] [3]

  • Objective: To evaluate the single-dose pharmacokinetic interaction between this compound and didanosine.
  • Design: Randomized, open-label, three-way crossover.
  • Subjects: 12 HIV-infected patients.
  • Treatments:
    • A: Didanosine alone.
    • B: this compound alone.
    • C: Didanosine and this compound concurrently.
    • D: this compound given 1 hour before didanosine.
  • Pharmacokinetic Analysis: Serial blood samples were collected post-dose. Plasma concentrations of both drugs were determined, and standard non-compartmental analysis was used to calculate Cmax, Tmax, AUC, and half-life.

Mechanism and Dosing Workflows

The diagrams below illustrate the interaction mechanism and the recommended dosing protocols derived from the studies.

interaction_mechanism Drug Interaction Mechanism Delavirdine Delavirdine Requires Acidic Environment Requires Acidic Environment Delavirdine->Requires Acidic Environment Didanosine_Buffer Didanosine_Buffer Increases Gastric pH Increases Gastric pH Didanosine_Buffer->Increases Gastric pH Gastric_pH Gastric_pH Delavirdine_Absorption Delavirdine_Absorption Gastric_pH->Delavirdine_Absorption  Leads to Reduced Requires Acidic Environment->Gastric_pH  Disrupted by Increases Gastric pH->Gastric_pH

dosing_protocols Recommended Dosing Protocols Start Start Goal Goal Start->Goal  Goal: Minimize Interaction Option1 Option1 Goal->Option1  Strategy 1 Option2 Option2 Goal->Option2  Strategy 2 Administer drugs\nTOGETHER Administer drugs TOGETHER Option1->Administer drugs\nTOGETHER Administer drugs\nSEPARATELY Administer drugs SEPARATELY Option2->Administer drugs\nSEPARATELY Best for long-term\nadherence at steady state Best for long-term adherence at steady state Administer drugs\nTOGETHER->Best for long-term\nadherence at steady state Take Delavirdine 1 hour\nbefore Didanosine Take Delavirdine 1 hour before Didanosine Administer drugs\nSEPARATELY->Take Delavirdine 1 hour\nbefore Didanosine

Important Note on Clinical Relevance

It is critical to note that delavirdine has been discontinued and is no longer available in the US market [6]. Furthermore, the buffered didanosine tablet formulation used in these studies has also been largely superseded by the enteric-coated (EC) capsule [4] [5].

The scientific principles of pH-dependent drug interactions remain highly relevant for pharmaceutical research and development. This case study provides a valuable framework for investigating and managing similar interactions, especially during the development of new oral drugs where gastric pH is a critical factor for absorption.

References

Troubleshooting Guide: Reduced Dissolution in High Humidity

Author: Smolecule Technical Support Team. Date: February 2026

Q: Why does the dissolution of Delavirdine Mesylate 200 mg tablets decrease after exposure to high humidity?

A: The decrease is due to a moisture-mediated solid-state interaction between the drug's acid salt and the disintegrant, which is a general phenomenon that can affect any acid salt of a free base drug [1] [2].

The core issue involves a chemical reaction within the tablet matrix, visualized in the diagram below.

G Mechanism of Delavirdine Dissolution Failure in Humidity HumidConditions High Humidity Exposure WaterAbsorbed Water Absorbed into Tablet HumidConditions->WaterAbsorbed Subgraph1 Step 1: Salt Disproportionationthis compound → Delavirdine Free Base + Methanesulfonic Acid WaterAbsorbed->Subgraph1 Subgraph2 Step 2: Acid-Disintegrant ReactionMethanesulfonic Acid + Croscarmellose Sodium (COO⁻Na⁺) → Protonated Disintegrant (COOH) Subgraph1->Subgraph2 Effect1 Lower Solubility Delavirdine Free Base formed in situ Subgraph2->Effect1 Effect2 Reduced Swelling & Tablet Deaggregation Subgraph2->Effect2 FinalEffect Substantial Decrease in Dissolution Extent Effect1->FinalEffect Effect2->FinalEffect

The key experimental evidence supporting this mechanism is summarized in the table below.

Analysis Method Key Finding Quantitative Result
13C CP/MAS NMR [1] [2] Detected form change from mesylate salt to free base in the tablet matrix. ~30% conversion to free base.
FT-IR Spectroscopy [1] [2] Demonstrated solid-state reaction between freed methanesulfonic acid and carboxylate groups on croscarmellose sodium. N/A (Reaction confirmed)
Karl Fischer Titration [1] [2] Correlated the dissolution decrease with the amount of water present in the tablet. The effect is related to the water content.

Experimental Protocols for Investigation

Q: What methodologies can be used to investigate this issue?

Here are the key experimental protocols from the research, suitable for a troubleshooting context [1] [2].

1. Dissolution Testing

  • Apparatus: USP 2 (Paddle).
  • Method: Follow standard dissolution testing procedures for the this compound tablets. Compare the dissolution profiles of tablets exposed to high humidity conditions against control tablets stored in dry conditions.

2. Monitoring Solid-State Form Change

  • Technique: 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) or FT-IR Spectroscopy.
  • Application: Use these techniques to identify and quantify the conversion of this compound to its free base form within the tablet matrix. This can be done on intact tablets or component mixes.

3. Investigating Drug-Excipient Interaction

  • Technique: FT-IR Spectroscopy.
  • Application: Analyze physical mixes of the drug and croscarmellose sodium that have been exposed to high humidity. The spectroscopy can reveal the solid-state reaction by showing protonation of the disintegrant's carboxylate groups.

FAQs for a Technical Support Center

Q: Is this stability issue specific to this compound? A: No. The study concludes that this is a general phenomenon with the potential to occur for any acid salt of a free base when formulated with a disintegrant like croscarmellose sodium that has reactive sites [1].

Q: What is the primary role of water in this mechanism? A: Water acts as both a reaction medium and a plasticizer for the disintegrant. It facilitates the mobility of ions and molecules, enabling the disproportionation reaction and the protonation of the disintegrant [1] [2].

Q: What are the two main factors causing the dissolution failure? A:

  • Reduced Solubility: The in-situ formation of the Delavirdine free base, which has a much lower solubility than its mesylate salt, is a major factor [1].
  • Impaired Disintegration: The protonation of croscarmellose sodium reduces its ability to swell and absorb water effectively, leading to poor tablet deaggregation during dissolution [1].

Recommendations for Formulation Scientists

Based on the mechanism, your support center could guide researchers to:

  • Control Storage Conditions: Emphasize the need for strict protective packaging (e.g., using desiccants) and storage in low-humidity environments to prevent this issue.
  • Evaluate Alternative Excipients: Consider formulation development work to test the compatibility of the drug salt with different superdisintegrants that may be less susceptible to this specific acid-base interaction.

References

overcoming Delavirdine pH-dependent solubility limitations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the core issue with Delavirdine's solubility? Delavirdine has pH-dependent solubility. It is more soluble in an acidic environment. When the stomach's pH is raised (e.g., by buffered medications like didanosine), Delavirdine's absorption can be significantly reduced [1].

  • Q2: What is a proven immediate strategy to avoid this interaction? A clinical study demonstrated that administering Delavirdine at least one hour before a buffered drug like didanosine successfully avoided the interaction and prevented the reduction in Delavirdine exposure [1].

  • Q3: What are the modern formulation strategies to overcome poor solubility? For BCS Class II/IV drugs like Delavirdine (poor solubility, high permeability), advanced drug delivery strategies can be employed [2]. The table below summarizes the key approaches:

Strategy Category Key Components / Techniques Mechanism of Action
Lipid-Based Drug Delivery Systems [2] Modern / Formulation SMEDDS, SNEDDS, Liposomes, Emulsions Improves solubility & permeability via encapsulation in lipid matrices; enhances lymphatic transport [2].
Polymer-Based Nanocarriers [2] Modern / Formulation Dendrimers, Polymeric Micelles, Nanoparticles Enhances drug stability & solubility; controls release profile; can inhibit efflux transporters [2].
Pharmaceuticaly Engineered Crystals [2] Modern / Solid-State Nanocrystals, Cocrystal Technology Increases surface area-to-volume ratio (nanocrystals) or modifies solid-state properties (cocrystals) to enhance dissolution rate & solubility [2].
Solid Dispersions [2] Traditional / Solid-State Dispersion of API in polymer carrier (e.g., via spray drying, hot-melt extrusion) Creates amorphous form of drug with higher energy & solubility than crystalline form; polymer inhibits recrystallization [2].
Salt Formation [2] Traditional / Chemical Conversion to a salt form (e.g., Delavirdine Mesylate) Alters the drug's physicochemical properties, typically improving its solubility and dissolution rate in aqueous media [2].
P-gp & CYP3A4 Inhibitors [2] Adjuvant Co-administration of specific inhibitors For drugs that are P-gp/CYP3A4 substrates, inhibits efflux & metabolism to enhance bioavailability [2].
  • Q4: How do I characterize the solid form of my new Delavirdine formulation? Solid-form characterization is crucial. A multi-technique approach is recommended [3]:
    • Spectroscopic Techniques: Solid-State NMR (ssNMR), Infrared (IR), and Raman spectroscopy can differentiate between crystalline polymorphs, amorphous forms, and hydrates. ssNMR was successfully used to characterize multiple crystalline and amorphous forms of this compound [4].
    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to study melting points, glass transitions, and solvate/ hydrate loss.
    • X-ray Diffraction: X-ray Powder Diffraction (XRPD) is the standard for identifying crystalline phases and distinguishing them from amorphous material [3].

Troubleshooting Guide: Experimental Protocols

Assessing pH-Dependent Solubility and Stability

This protocol is essential for understanding the baseline behavior of Delavirdine under different pH conditions, which will inform your formulation strategy [5].

Objective: To determine the solubility and chemical stability of Delavirdine across the physiologically relevant pH range.

Materials:

  • This compound (API)
  • Buffer solutions (e.g., pH 1.2, 4.5, 6.8)
  • Organic solvents (HPLC grade Methanol, Acetonitrile)
  • Water bath shaker maintained at 37°C
  • HPLC system with UV detector

Method:

  • Sample Preparation: Prepare an excess of Delavirdine in different buffer solutions. Vortex and place in a water bath shaker at 37°C for a set period (e.g., 24-48 hours) to reach equilibrium.
  • Filtration & Analysis: After equilibration, filter the samples through a syringe filter (e.g., 0.45 μm). Dilute the filtrate appropriately with methanol or mobile phase.
  • Quantification: Analyze the samples using a validated HPLC-UV method. Measure the concentration at each pH to construct a pH-solubility profile.
  • Stability Testing: To create a pH-rate profile, store the drug in buffers at different pHs at 37°C and sample at predetermined time intervals. Analyze the samples by HPLC to determine the percentage of drug remaining and calculate the degradation rate constant at each pH.
Developing a Discriminating Dissolution Method

For enabling formulations like amorphous solid dispersions, traditional "sink conditions" may not apply. This protocol guides you in setting up a relevant dissolution test [6].

Objective: To develop a dissolution method that can detect performance changes in a Delavirdine formulation, particularly one designed to enhance solubility.

Materials:

  • Delavirdine formulation (e.g., tablet, capsule)
  • Dissolution apparatus (USP Type I or II)
  • Dissolution media (e.g., 0.1N HCl, pH 4.5 & 6.8 buffers), potentially with added surfactants like SLS.
  • HPLC system for analysis.

Method:

  • Media Selection: Begin with biorelevant media spanning the physiological pH range (1.2 to 6.8). Since Delavirdine may achieve supersaturation, you may need to use non-sink conditions (where medium volume is less than 3-10 times the saturation solubility) to make the method discriminatory [6].
  • Surfactant Addition: If solubility is too low even for detection, consider adding surfactants like Sodium Lauryl Sulfate (SLS) to achieve a minimal solubility for assay, but be aware that surfactants can sometimes promote crystallization [6].
  • Dissolution Run: Place the dosage form in the medium maintained at 37°C. Operate the paddles at 50-75 rpm. Withdraw samples at scheduled time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).
  • Analysis: Filter and analyze samples by HPLC. Plot the dissolution profile (% drug released vs. time). The method should be able to distinguish between a well-performing amorphous formulation and a poor-performing or crystallized one.

The following diagram illustrates the logical workflow for troubleshooting and formulating a strategy to overcome Delavirdine's solubility limitations.

Start Identify Problem: Delavirdine pH-dependent Solubility Assess Assess Baseline Behavior Start->Assess Profile pH-Solubility/Stability Profile Assess->Profile CharForm Characterize Solid Form (XRPD, DSC, ssNMR) Assess->CharForm Strategy Select Formulation Strategy Profile->Strategy CharForm->Strategy L1 Lipid-Based Systems (SMEDDS, SNEDDS) Strategy->L1 L2 Amorphous Solid Dispersions (Spray Drying, HME) Strategy->L2 L3 Engineered Crystals (Nanocrystals, Cocrystals) Strategy->L3 L4 Salt Formation (e.g., Mesylate Salt) Strategy->L4 DevMethod Develop Discriminating Dissolution Method L1->DevMethod L2->DevMethod L3->DevMethod L4->DevMethod

Experimental Workflow for Overcoming Solubility Limitations

Key Considerations for Your Research

When working on formulations to improve Delavirdine's solubility, keep these points in mind:

  • Monitor for Crystallization: Supersaturated states, which are the goal of many enabling formulations, are metastable. Use your dissolution method and solid-state characterization techniques to ensure your formulation does not crystallize over time or upon storage [6].
  • The Role of Polymers: In amorphous solid dispersions, the polymer carrier is not just a inert matrix. It helps to maintain supersaturation and inhibit drug precipitation in the gastrointestinal fluid [2] [6].
  • Regulatory Perspective: For quality control (QC) purposes, a dissolution method that can detect changes in the product's critical quality attributes (e.g., crystallinity, drug release) is more valuable than one that simply shows rapid release [6].

References

Delavirdine solid-state interaction with croscarmellose sodium

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental cause of the dissolution failure in delavirdine mesylate tablets containing croscarmellose sodium (CCS)?

    • A: The failure is due to a moisture-mediated solid-state interaction. When exposed to high humidity, water facilitates a reaction between the this compound salt and the carboxyl groups on the CCS polymer. This causes the drug to convert from its soluble mesylate salt form to a less soluble free base form, drastically reducing dissolution. The water acts as both a reaction medium and a plasticizer for the disintegrant [1] [2].
  • Q2: Is this incompatibility issue unique to this compound?

    • A: No. The published research indicates that this reaction has the potential to occur for any acid salt of a free base drug when formulated with croscarmellose sodium [1]. Furthermore, ionic interactions between basic APIs and CCS can cause analytical recovery issues during HPLC, though this may not always impact in vivo performance [3].
  • Q3: What is the impact of this interaction on the drug product?

    • A: The primary impacts are:
      • A substantial decrease in the extent of dissolution due to the formation of the less soluble free base [1].
      • A reduction in tablet deaggregation during dissolution, likely due to changes in inter-particle bonding within the tablet matrix [1] [4].
      • In the case of delavirdine, about 30% of the drug in the tablet matrix converted to the free base form after exposure to high humidity [1] [2].
  • Q4: How can this incompatibility be mitigated during formulation development?

    • A: The key strategy is moisture control. This can be achieved by:
      • Selecting protective packaging, such as blister packs or containers with desiccants [3].
      • Avoiding wet granulation processes if the API is susceptible to moisture-induced degradation [3].
      • Being cautious with excipients like stearic acid that have low melting points and may enhance mobility and degradation under stress conditions [3].

Troubleshooting Guides & Experimental Protocols

Investigating Dissolution Failure

Objective: To confirm whether a solid-state interaction with croscarmellose sodium is causing a dissolution slowdown in a formulated product.

Materials & Methods:

  • Stressed Stability Study: Expose the finished tablet product to accelerated stability conditions (e.g., 40°C/75% RH) and monitor dissolution performance over time. A significant slowdown indicates a potential stability issue [5].
  • Solid-State Characterization:
    • Technique: Use Solid-State Nuclear Magnetic Resonance (¹³C CP/MAS NMR).
    • Protocol: Analyze tablets before and after exposure to high humidity. This technique can identify and quantify the conversion of the drug from a salt form to its free base within the solid dosage form. In the delavirdine study, this method detected approximately 30% conversion to the free base [1] [2].
    • Alternative Technique: Use Fourier-Transform Infrared (FT-IR) Spectroscopy.
    • Protocol: Analyze binary mixes of the drug and CCS, both initially and after humidification. FT-IR can demonstrate the solid-state reaction by showing a shift in the carbonyl stretch of the carboxylate groups on CCS, indicating protonation [1].

The following workflow outlines the key steps for this investigation:

G Start Observed Dissolution Failure Step1 Conduct Stressed Stability Study (40°C / 75% RH) Start->Step1 Step2 Monitor Dissolution Performance (USP Apparatus 2) Step1->Step2 Step3 Characterize Solid State Form (13C CP/MAS NMR or FT-IR) Step2->Step3 Step4 Analyze Data for Salt-to-Free-Base Conversion Step3->Step4 Confirm Confirmed Moisture-Mediated Interaction with CCS Step4->Confirm

Designing an Excipient Compatibility Study

Objective: To proactively identify potential incompatibilities between a new drug substance and croscarmellose sodium (or other excipients) during early formulation development.

Materials & Methods:

  • Study Design: Prepare binary mixtures of the drug and CCS (e.g., 1:1 weight ratio) alongside control samples (drug alone, placebo). A typical composition for a more complex blend is shown in Table 1 [3].
  • Stress Conditions: Store the mixtures in:
    • Open containers at high temperature and humidity (e.g., 50°C/75% RH).
    • Closed containers at high temperature (e.g., 60°C).
  • Analysis:
    • HPLC/Purity: Monitor for the formation of degradation products at regular intervals. Using a stage-appropriate dissolution method is also critical [5].
    • Physical Observations: Note any changes in color, odor, or morphology.

Table 1: Example Composition for Excipient Compatibility Blends [3]

Ingredient Function Blend 1 (% w/w) Blend 2 (% w/w) Blend 3 (% w/w)
API Active Ingredient 5.0 5.0 5.0
Microcrystalline Cellulose Diluent 85.5 86.0 85.5
Croscarmellose Sodium Disintegrant 4.0 4.0 -
Crospovidone Disintegrant - - 4.0
Magnesium Stearate Lubricant 0.5 0.5 0.5
Stearic Acid Lubricant 5.0 - 5.0
Hydroxypropyl Cellulose (HPC) Binder - 4.5 -
Overcoming Analytical Recovery Issues

Problem: Low assay recovery during HPLC analysis of a formulation containing CCS, due to ionic interaction (ion-pairing) between the drug and CCS in the analytical solution [3].

Solution: Modify the HPLC diluent to disrupt the ionic interaction.

  • Option 1: Increase Ionic Strength. Use a diluent containing 20 mM Sodium Chloride (NaCl) in methanol/water (40/60, v/v) [3].
  • Option 2: Adjust pH. Acidify the methanol/water diluent to pH < 2 with 0.1N HCl, which can enhance API solubility and prevent precipitation [3].

Summary of Key Experimental Data

Table 2: Summary of the this compound - CCS Interaction Study [1] [2]

Aspect Investigated Method Used Key Finding
Dissolution Extent USP Apparatus 2 (Paddle) Substantially decreased after exposure to high humidity.
Form Conversion 13C CP/MAS NMR ~30% conversion from this compound to its free base in the tablet matrix.
Solid-State Reaction FT-IR Spectroscopy Reaction between freed methanesulfonic acid and carboxyl sites on CCS.
Role of Water Karl Fischer Titration + FT-IR Acts as a plasticizer for CCS and a reaction medium, facilitating proton transfer.

Table 3: Common Reactive Impurities in Excipients and Their Effects [3] [6]

Reactive Impurity Typical Source in Excipients Potential Interaction with API
Peroxides Crospovidone, HPC, Povidone Can cause oxidative degradation (e.g., formation of N-oxides).
Aldehydes (e.g., Formaldehyde) Various excipients Can react with primary amine groups to form dimeric degradants.
Reducing Sugars Lactose Monohydrate Can undergo Maillard reaction with primary amines.

References

addressing Delavirdine nonlinear pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What causes Delavirdine's nonlinear pharmacokinetics? Delavirdine exhibits nonlinear pharmacokinetics because it inhibits the cytochrome P450 (CYP) 3A4 enzyme that is primarily responsible for its own metabolism [1] [2]. This self-inhibition means that as the dose increases, the metabolic clearance decreases, leading to a more than proportional increase in systemic exposure (AUC) [3] [1].

  • What are the key clinical implications of this nonlinearity? The main implication is large interpatient variability in drug concentrations, even after adjusting for factors like body weight [3]. This variability supports the potential utility of therapeutic drug monitoring (TDM) for patients taking Delavirdine, especially given its narrow therapeutic index and potential for cardiac side effects [3] [4].

  • Which factors significantly influence Delavirdine pharmacokinetics? While race and sex were identified as statistically significant covariates in a population pharmacokinetic model, they do not explain a large portion of the overall variability [3]. Therefore, men and women of different races should receive the same mg/kg dosage regimens [3]. The model also found that Delavirdine's oral clearance exhibits a diurnal (daily) variation, which should be considered in study design and TDM [3].

  • What are the critical drug interactions to manage? Delavirdine is susceptible to two major types of interactions:

    • Enzyme Inducers: Coadministration with CYP3A4 inducers like rifampin, rifabutin, phenytoin, phenobarbital, or carbamazepine should be avoided, as they can significantly lower Delavirdine plasma concentrations [2].
    • Reduced Gastric Acidity: Drugs like antacids or the buffered formulation of didanosine can decrease Delavirdine absorption. Dosing should be separated by at least one hour [2].

Delavirdine Pharmacokinetic Data

Parameter Mean Value (% Coefficient of Variation) Notes / Conditions
Volume of Distribution (Steady State) 67.6 L (100%) [3]
Intrinsic Oral Clearance 19.8 L/h (64%) [3] Nonlinear, decreases with increasing dose [1]
First-Order Oral Clearance 0.57 L/h (86%) [3]
Apparent Clearance (N-delavirdine) 29.7 L/h (42%) [3] Metabolite
Elimination Half-Life 5.8 hours [1] Dose-dependent; range 2-11 hours [1]
Protein Binding ~98% [1] Primarily to albumin
Cmax (Steady State) 35 ± 20 µM [1] After 400 mg three times daily
Trough (Cmin) 15 ± 10 µM [1] After 400 mg three times daily

Experimental Protocols & Methodology

Here are detailed methodologies for key experiments cited in the FAQs, which you can adapt for your research.

Protocol: Population Pharmacokinetic Analysis

This methodology is based on the analysis of data from the AIDS Clinical Trials Group (ACTG) 260 and 261 studies [3].

  • Study Design: ACTG 261 was a randomized, double-blind study of delavirdine 400mg three times daily in various combinations. ACTG 260 was a concentration-targeted monotherapy study.
  • Subjects: 234 HIV-infected individuals.
  • Data: 1254 plasma concentrations for delavirdine and 1251 for its metabolite, N-delavirdine.
  • Modeling Technique: Iterative two-stage analysis.
  • Structural Model: A two-compartment model for delavirdine and a one-compartment model for N-delavirdine. The model included parallel clearance pathways (nonlinear conversion to the metabolite and first-order clearance) and was fit to the observed concentrations with weighting by the inverse observation variance.
  • Covariate Analysis: Covariates like race, sex, weight, and age were analyzed by multiple general linear modeling to determine their influence on pharmacokinetic parameters.
Protocol: Investigating Drug-Drug Interactions

This protocol is modeled after a study investigating the interaction between delavirdine and amprenavir [5].

  • Study Design: A prospective, open-label, randomized, controlled, two-sequence, two-period, multiple-dose study in healthy volunteers (e.g., n=18).
  • Dosing:
    • Period 1 (Days 1-10): Subjects are randomized to receive either Drug A (e.g., delavirdine 600 mg twice daily) or Drug B (e.g., a protease inhibitor) alone.
    • Period 2 (Days 11-20): All subjects receive both Drug A and Drug B in combination.
  • Pharmacokinetic Sampling: Intensive 24-hour blood sampling is performed on Day 10 (drug alone) and Day 20 (combination). Plasma concentrations are determined using a validated HPLC method.
  • Safety Monitoring: Adverse events are recorded throughout the study.
  • Data Analysis: Key pharmacokinetic parameters (AUC, C~max~, C~min~) for each drug, when given alone and in combination, are compared using geometric mean ratios and 90% confidence intervals.

Experimental Considerations & Risk Pathways

The diagram below illustrates key experimental factors and a critical safety consideration for working with Delavirdine.

G ExpFactors Experimental Factors Influencing Delavirdine PK TimeOfDay Time of Dosing (Diurnal Variation) ExpFactors->TimeOfDay GastricpH Gastric Acidity (pH > 3 reduces absorption) ExpFactors->GastricpH CYP3A4Inducers CYP3A4 Inducers (e.g., Rifampin, Phenytoin) ExpFactors->CYP3A4Inducers CardiacRisk Risk of Cardiac Side Effects IKrBlock Inhibition of hERG Channel (Rapid Delayed Rectifier K+ Current, IKr) CardiacRisk->IKrBlock APD Prolonged Action Potential Duration IKrBlock->APD ArrhythmiaRisk Increased Risk of Cardiac Arrhythmia APD->ArrhythmiaRisk

Key Experimental Factors

The diagram highlights three critical factors to control or monitor in your experiments with Delavirdine [3] [2]:

  • Time of Dosing: Clearance varies throughout the day, so consistent dosing times in animal or human studies are crucial for reproducible results.
  • Gastric Acidity: Coadministration with agents that raise stomach pH can significantly reduce Delavirdine absorption.
  • CYP3A4 Inducers: Concomitant use of these drugs is a major confounder and should be avoided or carefully controlled for.
Cardiac Electrophysiology Risk Pathway

Recent research indicates that Delavirdine, at concentrations similar to therapeutic plasma levels (7–30 µM), carries a risk of cardiotoxicity [4]. The diagram shows the proposed mechanism: Delavirdine blocks the hERG potassium channel, which delays cardiac repolarization (prolonging the action potential). This creates a substrate that can lead to serious arrhythmias. This risk is particularly relevant for patients with pre-existing heart conditions or those on other medications metabolized by specific CYP450 isoforms.

References

Delavirdine Resistance Mutations: K103N & Y181C

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the primary resistance mutations for Delavirdine (DLV) and how prevalent are they?

The most common resistance mutations for DLV are K103N and Y181C in the HIV-1 reverse transcriptase. These often emerge rapidly during DLV monotherapy and confer cross-resistance to other NNRTIs [1] [2].

Table 1: Primary Delavirdine Resistance Mutations

Mutation Prevalence in DLV Failures Impact on DLV Susceptibility Cross-Resistance to other NNRTIs
K103N Predominant mutation [1] High-level resistance [1] [2] Confers cross-resistance to nevirapine (NVP) and efavirenz (EFV) [1] [2]
Y181C Predominant mutation [1] High-level resistance [1] [2] Confers cross-resistance to NVP; P236L can resensitize virus to other NNRTIs [1]
P236L Develops in <10% of isolates [1] Confers DLV resistance [1] [2] Can cause hypersensitivity to other NNRTIs (not a cross-resistance mutation) [1]

Q: Are there any mutations that cause resistance to DLV but not to other NNRTIs?

Yes. The P236L mutation is a unique pathway to DLV resistance. In contrast to K103N and Y181C, P236L does not confer cross-resistance to other NNRTIs and can even make the virus more susceptible (hypersensitive) to them [1] [2]. However, this mutation is relatively rare in clinical isolates [1].

Q: How do mutation patterns change during long-term antiretroviral therapy?

Long-term clinical data from patients on NNRTI-based regimens show that the dominance of certain mutations can shift over time. One cohort study observed that while K103N was an early dominant mutation, its frequency decreased over 72 months of therapy. Concurrently, the proportion of variants with Y181C or G190A mutations increased [3]. This suggests that viral fitness and selection pressures can alter the mutational landscape during long-term treatment.

Experimental Protocols & Data Interpretation

Q: What methodologies are used to identify and study these mutations?

The following workflow outlines a standard approach for genotypic resistance testing, based on protocols from clinical studies [1] [3]:

G Start Patient Plasma Sample RNA Viral RNA Extraction Start->RNA PCR RT-PCR Amplification of pol gene (e.g., codons 1-300) RNA->PCR Seq Nucleotide Sequencing PCR->Seq Analysis Sequence Analysis (Align to HXB2 reference) Seq->Analysis Mut Mutation Report (e.g., K103N, Y181C) Analysis->Mut

Key Protocol Details:

  • Viral Source: RNA can be extracted from patient plasma using standard kits (e.g., QIAamp Viral RNA Mini Kit) [3].
  • Target Region: A ~1.3 kb fragment of the pol gene is typically amplified via nested RT-PCR. This fragment should include reverse transcriptase amino acid codons 1-300 to cover all major NNRTI resistance positions [3].
  • Sequencing: Direct population (Sanger) sequencing of the PCR product is standard. For investigating viral quasi-species, Single Genome Amplification (SGA) is recommended to prevent in-vitro recombination and detect minor variants [3].
  • Phenotypic Confirmation: For critical experiments, the phenotypic impact of identified mutations can be confirmed using cell-based culture assays (e.g., PBMC HIV-1 culture) and susceptibility testing (e.g., measuring the half-maximal inhibitory concentration - IC50) to quantify resistance levels [1].

Q: How can I interpret susceptibility data from resistance experiments?

When you obtain a fold-change in IC50 value from a phenotypic assay, you can reference the clinical data below for context. This table shows the typical shift in susceptibility from baseline to treatment failure in a clinical trial [1].

Table 2: Phenotypic Susceptibility Data from DLV Monotherapy (ACTG 260)

Time Point Median DLV IC50 (μM) Range (μM)
Baseline 0.022 0.010 - 0.132
Week 8 5.365 0.010 - 27.53

Data adapted from a clinical study of 30 subjects receiving DLV monotherapy [1].

Mechanistic Insights & Advanced Research

Q: What are the structural mechanisms behind K103N and Y181C resistance?

Understanding the biochemical mechanisms provides context for experimental results.

  • K103N Mechanism: The lysine (K) to asparagine (N) change at position 103 does not significantly alter the binding pocket's shape. Instead, it is hypothesized to stabilize a "closed" conformation of the pocket entrance or introduce unfavorable electrostatic interactions, making it harder for NNRTIs like DLV to bind [4].
  • Y181C Mechanism: The tyrosine (Y) to cysteine (C) change at position 181 directly removes critical aromatic π-π stacking interactions between the tyrosine's benzene ring and the chemical structure of DLV. This loss of binding energy is a major driver of resistance [4].

Q: How does the resistance profile of Delavirdine compare to newer NNRTIs?

Newer NNRTIs like Doravirine (DOR) were rationally designed to be active against common NNRTI-resistant viruses. In vitro profiles show key differences [5]:

  • Doravirine maintains potency against common mutants that confer high-level resistance to DLV (e.g., K103N, Y181C, G190A) [5].
  • The primary mutation that causes high-level resistance to doravirine is Y188L, which is structurally distinct and less common than K103N or Y181C in clinical settings [5].

References

optimizing Delavirdine timing with buffered medications

Author: Smolecule Technical Support Team. Date: February 2026

Key Interaction & Mechanism

Delavirdine requires an acidic environment for optimal absorption. A reduction in gastric acidity (pH > 3) significantly decreases the extent of its absorption [1] [2].

Buffered medications, such as the buffered formulation of didanosine and antacids, increase gastric pH. Coadministering them with Delavirdine without a time interval can compromise Delavirdine's absorption and its therapeutic efficacy [1].

Dosing Interval Recommendation

To ensure Delavirdine absorption is not compromised, you should separate the administration of Delavirdine and buffered medications [1].

Medication Type Recommended Minimum Separation from Delavirdine
Buffered Didanosine 1 hour [1]
Antacids 1 hour [1]

Experimental Protocol: Assessing the Interaction

For researchers aiming to characterize this interaction in a preclinical or clinical setting, the following protocol outlines a core methodology.

  • Primary Objective: To evaluate the effect of a buffered medication on the oral bioavailability of Delavirdine.
  • Study Design: A randomized, crossover pharmacokinetic study in an appropriate animal model or human participants.
  • Key Endpoints: Primary PK parameters for Delavirdine include AUC0-∞ (Area Under the Curve, indicating total exposure), Cmax (maximum concentration), and Tmax (time to reach Cmax).

Experimental Workflow: The sequence of procedures for the crossover study is summarized in the diagram below.

G Start Study Start SequenceA Sequence A: Administer Delavirdine alone Start->SequenceA Washout Washout Period (Eliminate residual drug) SequenceB Sequence B: Administer Delavirdine with buffered medication Washout->SequenceB PK1 Intensive PK Sampling (0, 0.5, 1, 2, 4, 6, 8, 12, 24h) SequenceA->PK1 PK2 Intensive PK Sampling (0, 0.5, 1, 2, 4, 6, 8, 12, 24h) SequenceB->PK2 PK1->Washout e.g., 1 week Compare Compare PK Parameters (AUC, Cmax, Tmax) PK2->Compare

Other Critical Delavirdine Drug Interactions

Beyond buffered medications, Delavirdine has other critical interactions that are crucial for research and clinical planning.

  • Interactions to Avoid: Coadministration with strong CYP450 inducers should be avoided, as they significantly lower Delavirdine plasma concentrations [1] [2].
    • Examples: Rifampin, rifabutin [3], phenytoin, phenobarbital, carbamazepine.
  • Unique Inhibitor Profile: Unlike other NNRTIs, Delavirdine is an inhibitor of CYP3A4. It can increase the systemic exposure of coadministered drugs that are metabolized by this pathway, such as HIV protease inhibitors [1] [2].

References

Delavirdine versus atevirdine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Delavirdine Atevirdine
FDA Approval Status Approved (1997/1998) [1] [2] Not approved; development halted [3] [4]
Clinical Use Used in combination antiretroviral therapy for HIV-1 [1] [5] Evaluated in clinical trials, found ineffective as monotherapy [4]
Efficacy Evidence Shown to lower HIV RNA levels and delay AIDS complications in combination therapy [2] No statistically significant effect on viral load or CD4+ count as monotherapy [4]
Primary Reason for Status Demonstrated clinical benefit in combination regimens [2] Lack of efficacy in clinical trials [4]

Detailed Efficacy and Clinical Trial Data

The divergence in the development paths of these two drugs is rooted in their performance in clinical trials.

Delavirdine
  • Mechanism of Action: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to the HIV-1 reverse transcriptase enzyme, blocking its ability to convert viral RNA into DNA, which stops the virus from multiplying [1] [2].
  • Clinical Trial Evidence: Clinical trials established that delavirdine, when used in combination with other antiretroviral agents (such as zidovudine or didanosine), effectively reduced HIV RNA levels and delayed the onset of AIDS-related complications [2] [6]. This data supported its approval by the FDA.
Atevirdine
  • Mechanism of Action: Atevirdine is also an NNRTI from the bisheteroarylpiperazine (BHAP) class, which works by inhibiting HIV-1 reverse transcriptase [7].
  • Clinical Trial Evidence: A pivotal 12-week study of atevirdine monotherapy in asymptomatic, antiretroviral-naive patients found no statistically significant effect on viral load (measured by HIV p24 antigen and HIV-1 RNA levels) or CD4+ cell counts compared to a placebo [4]. The study concluded that the data did not support the use of atevirdine as a monotherapy [4].
  • Pharmacokinetic Challenges: Phase I trials revealed that atevirdine had considerable variability in how it was absorbed and metabolized between patients, leading to a wide range of daily doses required to achieve target drug concentrations in the blood [8] [7]. This complexity likely contributed to its inconsistent performance.

Experimental Protocols from Cited Research

For research purposes, here are the methodologies used in the key studies cited.

Protocol for Atevirdine Efficacy Trial (PMC163598) [4]
  • Objective: To investigate the effect of atevirdine monotherapy in asymptomatic, antiretroviral-naive HIV-infected patients.
  • Study Design: Randomized, placebo-controlled trial.
  • Participants: 30 patients with CD4+ counts between 200 and 750 cells/mm³.
  • Intervention: Patients were randomized to receive either 600 mg of atevirdine (n=15) or a placebo (n=15) three times a day for 12 weeks.
  • Primary Endpoints: Changes in viral load (HIV p24 antigen and HIV-1 RNA levels by PCR) and CD4+ cell counts.
Protocol for Delavirdine Resistance Study (PMC89771) [6]
  • Objective: To study the development of HIV-1 resistance in subjects receiving delavirdine monotherapy.
  • Study Design: A phase I/II, randomized, multicenter, open-label, dose-ranging trial (ACTG 260).
  • Participants: 115 HIV-infected subjects with CD4 counts between 200 and 500/mm³.
  • Phenotypic Susceptibility Testing: performed on culture supernatants using a consensus protocol, with delavirdine concentrations ranging from 0.01 to 50 μM.
  • Genotypic Analysis: A region of the pol gene was amplified from proviral DNA and directly sequenced using automated methods to identify resistance mutations.

Resistance Pathways in NNRTIs

The following diagram illustrates the common resistance pathways for NNRTIs like delavirdine and the unique pathway noted for atevirdine in preclinical studies.

Start HIV-1 Reverse Transcriptase (NNRTI Binding Pocket) DrugPressure Drug Selection Pressure Start->DrugPressure Mut1 Common NNRTI Mutations (K103N, Y181C) DrugPressure->Mut1  Common Path Mut2 Atevirdine-associated Mutation (P236L) DrugPressure->Mut2  Rare Path for Atevirdine Res1 Cross-Resistance to other NNRTIs Mut1->Res1 Res2 Hypersensitivity to other NNRTIs Mut2->Res2

This visual summarizes the genotypic data: while delavirdine and atevirdine can both select for common cross-resistance mutations (like K103N and Y181C), atevirdine in preclinical studies was also associated with a unique mutation (P236L) that could potentially cause hypersensitivity to other NNRTIs [6].

Takeaway for Researchers

The clinical evidence clearly differentiates these two agents. Delavirdine proved to be a viable component of combination antiretroviral therapy. In contrast, atevirdine failed to demonstrate efficacy as a monotherapy in clinical trials, halting its further development [4].

References

Delavirdine synergistic effects with nucleoside analogs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Synergistic Action

The synergy between Delavirdine (an NNRTI) and Nucleoside Reverse Transcriptase Inhibitors (NRTIs) is not merely additive but stems from a direct pharmacodynamic interaction at the molecular level within the HIV-1 reverse transcriptase (RT) enzyme [1].

The established mechanism involves two key actions:

  • Direct Inhibition: Delavirdine binds to a distinct allosteric pocket on the HIV-1 RT, disrupting the enzyme's catalytic site and thereby inhibiting its polymerase function [2] [1].
  • Inhibition of Excision: Crucially, delavirdine (along with other NNRTIs like nevirapine and efavirenz) inhibits the ATP-mediated removal of the chain-terminating NRTIs (like AZT, d4T, ddC) from the stalled DNA chain [1]. This excision process is a key pathway for viral resistance to NRTIs.

By blocking this removal, delavirdine prolongs the duration of chain termination, making the NRTI more effective. This communication between the NNRTI and NRTI binding sites provides the molecular basis for the observed clinical synergy [1].

Comparative Quantitative Data on Synergy

The table below summarizes the experimental findings on how NNRTIs enhance the effectiveness of NRTIs by inhibiting the excision repair process.

Table: Inhibition of NRTI Excision by NNRTIs

Nucleoside Analog (NRTI) Abbreviation NNRTI Tested Effect on ATP-Mediated Excision Key Experimental Finding
Zidovudine AZTMP Nevirapine, Efavirenz Inhibited Prolonged chain termination efficacy [1]
Stavudine d4TMP Nevirapine, Efavirenz Inhibited Prolonged chain termination efficacy [1]
Zalcitabine ddCMP Nevirapine, Efavirenz Inhibited Prolonged chain termination efficacy [1]
Lamivudine 3TCMP Nevirapine, Efavirenz Inhibited Prolonged chain termination efficacy [1]
Emtricitabine FTCMP Nevirapine, Efavirenz Inhibited Prolonged chain termination efficacy [1]

Experimental Protocol Insights

The key study that defined this molecular mechanism provides a framework for the experimental approach [1].

  • Core Experimental System: The research used purified HIV-1 reverse transcriptase enzyme in cell-free in vitro assays to directly study the chemical interactions at the molecular level, independent of cellular uptake or metabolic activation.
  • Key Methodological Steps:
    • Complex Formation: Pre-incubation of HIV-1 RT with the NNRTI (e.g., Delavirdine, Nevirapine, Efavirenz) to allow binding to its allosteric site.
    • Primer-Template and NRTI Incorporation: Formation of a complex with a DNA primer-template and incorporation of the chain-terminating NRTI (e.g., AZTMP) into the DNA chain.
    • Excision Reaction Challenge: Exposure of the stalled complex to ATP, which would normally enable the RT to excise the NRTI and continue DNA synthesis.
    • Measurement: Quantification of the rate of the chemical excision step and the binding affinity of ATP to the RT enzyme in the presence versus absence of the NNRTI.
  • Outcome Measurement: The efficiency of NRTI excision is measured. Synergy is demonstrated by a significant decrease in excision rate and ATP binding efficiency when the NNRTI is bound, leading to prolonged chain termination.

Signaling Pathway of Synergy

The following diagram illustrates the mechanistic pathway by which delavirdine exerts its synergistic effect with NRTIs.

G Start HIV-1 Reverse Transcriptase (RT) NNRTI Delavirdine Binding Start->NNRTI 1. Allosteric Binding NRTI NRTI (e.g., AZTMP) Incorporates into DNA Chain and Terminates Elongation Start->NRTI 2. Normal Function Blocked Excision Blocked NNRTI->Blocked 3. Alters RT Conformation ATPBinding ATP Binds to RT NRTI->ATPBinding Excision Excision Reaction: NRTI is Removed ATPBinding->Excision Continuation Viral DNA Synthesis Continues Excision->Continuation Without NNRTI Blocked->ATPBinding 4. Inhibits ATP Binding & Chemical Excision Rate EffectiveSuppression Prolonged Chain Termination Enhanced Viral Suppression Blocked->EffectiveSuppression 5. Synergistic Outcome

Research Context and Considerations

  • Clinical Relevance: This synergy provided a rationale for using combination therapy to delay the emergence of drug-resistant HIV strains [1]. It underscores why NNRTIs and NRTIs are effective components of antiretroviral regimens.
  • Pharmacokinetic Interactions: Beyond pharmacodynamic synergy, delavirdine is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme [3] [4]. This property can increase the plasma concentrations of co-administered drugs that are metabolized by this pathway, including some protease inhibitors, which may be an additional factor in the overall efficacy of a combination regimen [3] [5].
  • Historical Status: While the mechanistic data is robust, it's important to note that delavirdine required thrice-daily dosing and was associated with a high incidence of rash [4] [5]. These limitations, along with the development of newer agents, have led to its decline in clinical use, making recent research on this specific drug scarce [6] [4].

References

Delavirdine CYP450 inhibition profile compared to other antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

CYP450 Inhibition Profiles of NNRTIs

The table below summarizes and compares the key CYP450 profiles of delavirdine and other NNRTIs.

Antiretroviral CYP450 Profile Key Experimental Findings Clinical Implications

| Delavirdine | Potent CYP3A4 inhibitor [1] [2] [3]. Also a substrate for CYP3A4 [2]. | • Erythromycin Breath Test (ERMBT): Inhibited hepatic CYP3A activity by 70-75% (( IC_{50} \approx 0.9 \mu mol/L )) [2]. • Ritonavir PK Study: Increased ritonavir (CYP3A4 substrate) systemic exposure (AUC) by 50-80% [4]. | Increased plasma concentrations of co-administered CYP3A4 substrates (e.g., protease inhibitors). Avoid with CYP inducers [1]. | | Nevirapine | CYP3A4 inducer [5] [6]. | • Bedaquiline PK Study: Changed bedaquiline (CYP3A4 substrate) clearance to 82% of baseline, indicating mild induction with no clinically significant interaction [7]. | Can decrease the efficacy of co-administered drugs that are CYP3A4 substrates. | | Efavirenz | CYP3A4 inducer (and weak inhibitor) [5] [6]. | • Review Data: Recognized as an inducer of CYP3A metabolism, leading to numerous drug interactions [5] [6]. | Similar to nevirapine, can reduce plasma levels of concomitant CYP3A4 substrates. | | Ritonavir | Potent CYP3A4 inhibitor and CYP2B6 inducer [8]. | • Bupropion PK Study: Increased apparent oral clearance of (S)-bupropion (CYP2B6 probe) by 1.5-fold after steady-state treatment [8]. | Complex drug interaction profile: inhibits one metabolic pathway while inducing another. |

Key Experimental Protocols for Delavirdine

The definitive data on delavirdine's inhibition profile come from specific clinical studies.

  • Erythromycin Breath Test (ERMBT) [2]:

    • Objective: To quantify the inhibition of hepatic CYP3A activity by delavirdine.
    • Methodology: HIV-positive male patients received escalating oral doses of delavirdine mesylate. The ERMBT was administered to assess hepatic CYP3A activity before and after delavirdine treatment. The test involves intravenous administration of a small dose of ( ^{14}C )-labeled erythromycin, which is metabolized by CYP3A, releasing ( ^{14}CO_2 ) in the breath. The amount of ( ^{14}CO_2 ) measured is a direct indicator of CYP3A activity.
    • Key Outcome: Delavirdine maximally inhibited 70-75% of pre-dose ERMBT values, establishing it as a potent and reversible inhibitor of hepatic CYP3A with an ( IC_{50} ) of approximately 0.9 μmol/L [2].
  • Ritonavir-Delavirdine Drug Interaction Study [4]:

    • Objective: To evaluate the pharmacokinetic effect of adding delavirdine to a regimen containing a full dose of ritonavir.
    • Methodology: In an open-label study, 12 HIV-infected subjects stabilized on a regimen containing ritonavir (600 mg twice daily) had delavirdine (400 mg three times daily) added for 21 days. Ritonavir pharmacokinetics were evaluated before and after the addition of delavirdine.
    • Key Outcome: The Area Under the Curve (AUC) of ritonavir increased from 94 ± 36 µM·h to 154 ± 83 µM·h after delavirdine was added, demonstrating a statistically significant increase in systemic exposure to ritonavir due to CYP3A4 inhibition by delavirdine [4].

Delavirdine's Metabolic Pathway and Interactions

The diagram below illustrates delavirdine's dual role as both a substrate and an inhibitor of CYP3A4, and its subsequent clinical consequences.

Delavirdine Delavirdine CYP3A4 CYP3A4 Delavirdine->CYP3A4  Metabolized by Delavirdine->CYP3A4  Inhibits InactiveMetabolites InactiveMetabolites CYP3A4->InactiveMetabolites CoAdministeredDrug Co-administered Drug (e.g., Protease Inhibitor) CYP3A4->CoAdministeredDrug  Metabolizes IncreasedExposure Increased Systemic Exposure and Drug Efficacy CoAdministeredDrug->IncreasedExposure  Resulting in

This unique inhibitory profile forms the rationale for using delavirdine in combination therapy. By inhibiting the metabolism of protease inhibitors, delavirdine can enhance their pharmacokinetic profiles, potentially allowing for simplified dosing regimens and improving virological response [1].

Key Differentiation for Drug Development

For researchers and scientists, the critical differentiator of delavirdine is its role as a potent CYP3A4 inhibitor, in contrast to the inducing profile of other first- and second-generation NNRTIs. This unique property must be a primary consideration:

  • In Clinical Practice: It necessitates careful management of drug combinations to avoid toxicity from increased exposure to concomitant CYP3A4 substrates [1] [3].
  • In Drug Development: Delavirdine's structure and mechanism provide a template for designing new inhibitors. Furthermore, its interaction profile is a reminder that pharmacokinetic studies must account for complex interactions beyond a single pathway, as illustrated by ritonavir's dual inhibitory and inductive effects [8].

References

Delavirdine mesylate selectivity index for HIV-1 RT versus DNA polymerases

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity Profile

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts through allosteric inhibition of the HIV-1 Reverse Transcriptase (RT) [1] [2]. It binds to a specific, hydrophobic pocket near the enzyme's catalytic site, known as the non-nucleoside inhibitor-binding pocket (NNIBP). This binding induces a conformational change in the RT, which disrupts its polymerase function and halts the conversion of viral RNA into DNA [3] [1] [2].

The high selectivity of delavirdine stems from its unique mechanism and binding site. The table below summarizes its activity and selectivity based on the search results.

Target Enzyme / Virus Inhibitory Activity of Delavirdine Key Supporting Information
HIV-1 Reverse Transcriptase Potent inhibition [3] Primary target; binds to NNRTI-specific allosteric site [1].
Human DNA Polymerase α No inhibition [3] [4] Contributes to its specificity and low cellular toxicity [3].
Human DNA Polymerase γ No inhibition [4] Contributes to its specificity and low cellular toxicity.
Human DNA Polymerase δ No inhibition [4] Contributes to its specificity and low cellular toxicity.
HIV-2 Reverse Transcriptase Not inhibited [3] [5] [4] Activity is highly specific to HIV-1 [3].
HIV-1 Group O isolates May not be inhibited [4] Activity can vary with highly divergent viral strains [4].

Experimental Evidence and Protocols

  • In Vitro Enzyme Assays: The selectivity data is typically generated through in vitro enzyme activity assays [4]. These experiments involve isolating the HIV-1 RT and human DNA polymerases (α, γ, δ) and measuring their catalytic activity in the presence of delavirdine.
  • Key Findings: Experimental results confirm that delavirdine does not compete with the natural nucleotides (deoxynucleoside triphosphates) for the active site of human DNA polymerases. Furthermore, it demonstrates no significant inhibitory effect on these human enzymes at concentrations that effectively suppress HIV-1 RT [3] [4].

The following diagram illustrates the established experimental workflow used to determine this selectivity:

G Start Start: Investigate Enzyme Inhibition Step1 1. Isolate Target Enzymes Start->Step1 Step2 2. Set Up In Vitro Polymerase Assays Step1->Step2 Step3 3. Add Delavirdine Step2->Step3 Step4 4. Measure Enzyme Activity Step3->Step4 Decision 5. Analyze Inhibition of Each Enzyme Step4->Decision Result1 Result: HIV-1 RT is Potently Inhibited Decision->Result1 HIV-1 RT Result2 Result: Human DNA Pol α, γ, δ Show No Inhibition Decision->Result2 Human DNA Pols

References

Delavirdine added benefit in failing antiretroviral regimens

Author: Smolecule Technical Support Team. Date: February 2026

Delavirdine's Clinical Profile and Limitations

The data for delavirdine is from historical studies, as it is not part of contemporary HIV treatment research or guidelines [1] [2].

Aspect Delavirdine (Historical Data) Modern Context (Post-2018)
Era of Use Pre-2000; first-generation NNRTI Not part of current first/second-line ART [3].
Role in Failing Regimens Component of salvage therapy with PIs (boosted PI levels) [1]. Superseded by INSTIs (e.g., Dolutegravir) and newer NNRTIs [3] [2].
Barrier to Resistance Low genetic barrier; single point mutation (e.g., K103N) causes high-level resistance [4]. DTG-based regimens have a high genetic barrier; minimal emerging resistance [3].
Key Adverse Effects Skin rash (18-50% of patients, typically mild); rare Stevens-Johnson syndrome [1].
Key Drug Interactions Multiple CYP450 interactions; contraindicated with rifampin, statins, etc. [1].

Modern Approaches to Managing Virologic Failure

Current clinical management of virologic failure, as outlined by authoritative sources, focuses on regimens that are more effective and tolerable than older options like delavirdine [2].

  • Resistance Testing is Foundational: The first step is to perform resistance testing while the patient is on the failing regimen to identify active drugs for the new regimen [2].
  • Construct a New Suppressive Regimen: The new regimen should include at least two, and preferably three, fully active drugs based on the resistance test results and treatment history. The goal is to resuppress the viral load to undetectable levels [2].
  • Utilize Newer Drug Classes: Modern salvage regimens leverage drugs with novel mechanisms of action and high barriers to resistance, which were not available in the delavirdine era. These include:
    • INSTIs (Integrase Strand Transfer Inhibitors): Dolutegravir (DTG) is a cornerstone of modern first-line and salvage therapy due to its high potency and high genetic barrier to resistance [3] [2].
    • Capsid Inhibitors: Lenacapavir is a long-acting option for complex multi-drug resistant (MDR) HIV, given its novel target and six-monthly dosing [5].
    • Fusion Inhibitors: Albuvirtide is a long-acting injectable used in combination with other agents for MDR-HIV, particularly in regions like China [6].
    • Next-Generation NNRTIs: Doravirine (DOR) is a modern NNRTI with activity against some viruses resistant to first-generation NNRTIs like delavirdine and is part of current pipeline research in two-drug regimens [7] [5].

Research and Development Focus

The field has moved towards developing more convenient and potent long-acting regimens and agents that overcome the limitations of older drugs. The following table summarizes key candidates in the 2025 pipeline, none of which involve delavirdine [5].

Compound/Combination Class Dosing Development Phase
Doravirine/Islatravir NNRTI + NRTTI Once-daily oral Phase 3 [7] [5]
Islatravir/Lenacapavir NRTTI + Capsid Inhibitor Once-weekly oral Phase 3 [5]
Lenacapavir/Bictegravir Capsid Inhibitor + INSTI Once-daily oral Phase 2/3 [5]
GS-1720/GS-4182 INSTI + Capsid Inhibitor Once-weekly oral Phase 2/3 [5]
Cabotegravir + Lenacapavir INSTI + Capsid Inhibitor Injectable (2-monthly) Off-label use/Investigation [5]

Experimental Protocol for Resistance Monitoring

For research purposes, the following workflow outlines a modern methodology for monitoring treatment failure and resistance, as demonstrated in recent studies [3].

A Plasma Sample Collection B Viral Load Quantification A->B Blood Sample C HIV Genome Amplification & Sequencing B->C RNA Extract D Bioinformatic Analysis C->D Sequence Data E Resistance Mutation Reporting D->E Mutation Calls

Methodology Details [3]:

  • Sample & Viral Load: Collect venous blood and quantify viral load (e.g., using Abbott m2000 system). Viremia is often defined as >1,000 copies/mL for resistance testing.
  • Sequencing: Perform HIV deep-sequencing (e.g., using an overlapping amplicon or veSEQ-HIV protocol) to generate complete or near-complete genome sequences.
  • Analysis: Use a validated pipeline (e.g., drmSEQ). Identify drug-resistance mutations (DRMs) supported by a minimum of 10 deduplicated reads and present in at least 5% of reads at a given codon.
  • Interpretation: Score mutations using the Stanford University HIV Drug Resistance Database to infer levels of resistance (Susceptible, Low, Intermediate, High).

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to tan crystalline powder

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

552.18247511 Da

Monoisotopic Mass

552.18247511 Da

Heavy Atom Count

37

Odor

Odorless

Appearance

Solid powder

Melting Point

MP: 226-228 °C /Delavirdine/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

421105KRQE

Related CAS

136817-59-9 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

Delavirdine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Delavirdine is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; Reverse Transcriptase Inhibitors

Therapeutic Uses

Delavirdine is indicated in the treatment of HIV-1 infection in combination with other appropriate antiretroviral therapy. /Included in US product labeling/

Pharmacology

Delavirdine Mesylate is a mesylate salt form of delavirdine, a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.

MeSH Pharmacological Classification

Anti-HIV Agents

Mechanism of Action

After entering the cell, delavirdine binds to a hydrophobic pocket in the p66 subunit of reverse transcriptase. This causes a conformational change to a stable, inactive form of the enzyme. The delavirdine-reverse transcriptase complex is stabilized by hydrogen bonds at residue Lys-103 and strong hydrophobic interactions with residue Pro-236. Much higher concentrations of delavirdine are required to inhibit cellular polymerase than reverse transcriptase.
While the complete mechanism of antiviral activity of delavirdine has not been fully elucidated, the drug inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. HIV reverse transcriptase is essential for viral replication, and its activities occur in the host cell cytoplasm after the viral particle penetrates the cell membrane and releases the viral core, but before nuclear entry and chromosomal integration of proviral DNA. The enzyme is multifunctional, with 3 principal activities (ie., RNA-directed DNA polymerase, RNase H, and DNA-directed DNA polymerase functions). Using viral RNA as a template, reverse transcriptase forms a minus strand of viral DNA, creating a double-stranded RNA:DNA hybrid (i.e., RNA-directed DNA polymerase function). The RNase H function of reverse transcriptase facilitates copying of viral RNA by degrading the RNA component of the RNA:DNA hybrid after the RNA is copied, leaving a single minus strand of viral DNA. Using the newly formed minus strand of viral DNA as a template, reverse transcriptase forms the plus strand of viral DNA, converting single-stranded viral DNA to the double-stranded proviral DNA form (i.e, DNA-directed DNA polymerase function). BHAP derivatives, including delavirdine, inhibit the polymerase functions, but not the RNase H function, of reverse transcriptase. The drugs bind directly to heterodimeric HIV-1 reverse transcriptase and exert a virustatic effect by acting as a specific, noncompetitive HIV-1 reverse transcriptase inhibitor.
Nonnucleoside reverse transcriptase inhibitors affect reverse transcriptase at a different site than nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine), and the drugs have different mechanisms of action. Unlike currently available nonnucleoside reverse transcriptase inhibitors, dideoxynucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages.

Vapor Pressure

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

147221-93-0

Absorption Distribution and Excretion

Elimination: Fecal: 44% following multiple doses of 330 mg three times a day in healthy volunteers. Renal: 51%, following multiple doses of 330 mg three times a day in healthy volunteers. Less than 5% of the dose is recovered unchanged in urine.
Delavirdine is distributed predominantly into blood plasma.
Delavirdine is well absorbed, especially at pH less than 2.0.
Delavirdine mesylate is rapidly absorbed following oral administration, and peak plasma concentrations of the drug are attained approximately 1 hour after the dose. Following oral administration of 400 mg of delavirdine mesylate 3 times daily in HIV-infected adults, mean steady-state peak plasma concentrations of the drug are 15.98 ug/ml (range: 0.91-45.66 ug/ml), mean trough plasma concentrations are 6.85 ug/ml (range: 0.05-20.55 ug/ml), and mean AUC is 82.19 ughour/ml.
For more Absorption, Distribution and Excretion (Complete) data for DELAVIRDINE MESYLATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Delavirdine binds extensively to plasma proteins and primarily is metabolized by CYP3A4. The major metabolic pathway results in N-dealkylation. There is considerable intersubject variability in plasma delavirdine concentrations related to differences in CYP3A activity. The CSF-to-plasma ratio is 0.02.
The metabolism of delavirdine in the mouse was extensive and involved amide bond cleavage, N-desalkylation, hydroxylation at the C-6' position of the pyridine ring, and pyridine ring-cleavage as determined by MS and/or 1H and 13C NMR spectroscopies. N-desalkylation and amide bond cleavage were the primary metabolic pathways at low drug doses and, as the biotransformation of delavirdine to desalkyl delavirdine reached saturation or inhibition, amide bond cleavage became the predominant pathway at higher doses and after multiple doses.

Wikipedia

Delavirdine mesylate

Drug Warnings

Plasma lipid and lipoprotein levels were measured at baseline and after 8 weeks of highly active antiretroviral therapy among patients receiving delavirdine with or without a protease inhibitor (PI). In patients receiving nucleoside reverse transcriptase inhibitors (NRTI) plus delavirdine, there was a statistically significant increase in cholesterol and HDL levels, whereas those receiving NRTI plus a PI had no significant change in their HDL levels. When delavirdine was combined with a PI, there was a more dramatic increase in both cholesterol and HDL concentrations.
Rash is the most frequently reported adverse effect of delavirdine. In 2 clinical studies..., rash was reported in 32-35% of adults who received the usual dosage of delavirdine in conjunction with nucleoside reverse transcriptase inhibitors compared with 16-21% of adults who received the nucleoside reverse transcriptase inhibitors alone. In these studies, grade 1 rash (erythema, pruritus), grade 2 rash (diffuse maculopapular rash, dry desquamation), or grade 3 rash (vesiculation, moist desquamation, ulceration) occurred in about 17, 14, and 4%, respectively, of patients receiving delavirdine in conjunction with nucleoside reverse transcriptase inhibitors compared with 12, 6, and 0%, respectively, of patients receiving the nucleoside reverse transcriptase inhibitors alone.There were no cases of grade 4 rash (erythema multiforme, Stevens-Johnson syndrome, toxic epidermal necrolysis, necrosis requiring surgery, exfoliative dermatitis) in either patient group. About 3-4% of patients receiving delavirdine in conjunction with nucleoside reverse transcriptase inhibitors discontinued treatment because of rash compared with 0-1% of patients who received the nucleoside reverse transcriptase inhibitors alone.
Delavirdine-associated rash occurs mainly on the upper body and proximal arms with decreasing intensity of the lesions on the neck and face and progressively less on the rest of the trunk and limbs. Rash usually is evident within the first few weeks following initiation of delavirdine therapy; occurrence of rash after 1 month of therapy is uncommon. Because there is no evidence that the incidence of rash is decreased by initiating delavirdine therapy using a low dose and then titrating dosage, dosage titration is not recommended.
Severe and life-threatening skin reactions, including Stevens-Johnson syndrome and erythema multiforme, have been reported rarely in patients receiving delavirdine; 2 cases of Stevens-Johnson syndrome were reported during postmarketing surveillance. These severe reactions resolved after the drug was discontinued..
For more Drug Warnings (Complete) data for DELAVIRDINE MESYLATE (26 total), please visit the HSDB record page.

Biological Half Life

The apparent plasma half-life of delavirdine increases with dose. The mean plasma half-life of delavirdine is 5.8 hours (range: 2-11 hours) in adults receiving a dosage of 400 mg 3 times daily.
Elimination from plasma: Mean, 5.8 hours (range, 2 to 11 hours) following treatment with 400 mg three times a day. The apparent half-life increases with dose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

D.L. Romero et al, WO 91 09849 (1991 to Upjohn)

Storage Conditions

Commercially available delavirdine mesylate tablets should be stored at a controlled room temperature of 20-25 °C. The tablets should be kept in a tight container and protected from high humidity.

Interactions

Concurrent administration of amphetamines, astemizole, benzodiazepines, calcium channel blocking agents, cisapride, ergot derivatives, or terfenadine with delavirdine may result in potentially serious and/or life-threatening adverse events as a result of the inhibitory effect of delavirdine on CYP isoenzymes 3A and 2C9; it is recommended that dosage adjustments be made for these medications, or that alternative medications be used, while patients are taking delavirdine.
Concurrent administration of delavirdine 300 mg with aluminum and magnesium oral suspension decreases AUC for delavirdine by 41 + or - 19%; patients should be advised not to take antacids within 1 hour of taking delavirdine.
Concurrent use of delavirdine with carbamazepine, phenobarbital, or phenytoin substantially decreases the trough plasma concentration of delavirdine; concurrent use is not recommended.
Cimetidine, famotidine, nizatidine, and ranitidine increase gastric pH and may reduce absorption of delavirdine; long-term use of these medications with delavirdine is not recommended.
For more Interactions (Complete) data for DELAVIRDINE MESYLATE (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
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12: Chang M, Sood VK, Kloosterman DA, Hauer MJ, Fagerness PE, Sanders PE, Vrbanac JJ. Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metab Dispos. 1997 Jul;25(7):814-27. PubMed PMID: 9224776.
13: Adams WJ, Aristoff PA, Jensen RK, Morozowich W, Romero DL, Schinzer WC, Tarpley WG, Thomas RC. Discovery and development of the BHAP nonnucleoside reverse transcriptase inhibitor delavirdine mesylate. Pharm Biotechnol. 1998;11:285-312. Review. PubMed PMID: 9760685.
14: Been-Tiktak AM, Boucher CA, Brun-Vezinet F, Joly V, Mulder JW, Jost J, Cooper DA, Moroni M, Gatell JM, Staszewski S, Colebunders R, Stewart GJ, Hawkins DA, Johnson MA, Parkin JM, Kennedy DH, Hoy JF, Borleffs JC. Efficacy and safety of combination therapy with delavirdine and zidovudine: a European/Australian phase II trial. Int J Antimicrob Agents. 1999 Jan;11(1):13-21. PubMed PMID: 10075273.
15: Scott LJ, Perry CM. Delavirdine: a review of its use in HIV infection. Drugs. 2000 Dec;60(6):1411-44. Review. PubMed PMID: 11152019.
16: Kuo YC, Chung CY. Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids Surf B Biointerfaces. 2011 Dec 1;88(2):682-90. doi: 10.1016/j.colsurfb.2011.07.060. Epub 2011 Aug 6. PubMed PMID: 21865017.
17: Veldkamp AI, van Heeswijk RP, Hoetelmans RM, Meenhorst PL, Mulder JW, Lange JM, Beijnen JH. Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. J Chromatogr B Biomed Sci Appl. 1999 Apr 30;727(1-2):151-7. PubMed PMID: 10360434.
18: Tran JQ, Gerber JG, Kerr BM. Delavirdine: clinical pharmacokinetics and drug interactions. Clin Pharmacokinet. 2001;40(3):207-26. Review. PubMed PMID: 11327199.
19: Chang M, Sood VK, Wilson GJ, Kloosterman DA, Sanders PE, Hauer MJ, Fagerness PE. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metab Dispos. 1997 Feb;25(2):228-42. PubMed PMID: 9029054.
20: Cheng CL, Smith DE, Carver PL, Cox SR, Watkins PB, Blake DS, Kauffman CA, Meyer KM, Amidon GL, Stetson PL. Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clin Pharmacol Ther. 1997 May;61(5):531-43. PubMed PMID: 9164415.

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